molecular formula C9H6N2S B120129 Brassilexin CAS No. 200192-82-1

Brassilexin

カタログ番号: B120129
CAS番号: 200192-82-1
分子量: 174.22 g/mol
InChIキー: YPQKRKAUPLJHDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brassilexin is a member of indoles.
This compound is a natural product found in Sinapis arvensis and Brassica juncea with data available.

特性

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119752-76-0
Record name Brassilexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthetic Pathway of Brassilexin in Brassica Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin is a crucial sulfur-containing indole phytoalexin produced by plants of the Brassica genus in response to pathogen attack. Its potent antifungal and potential anticancer properties have made it a subject of significant interest in agronomy and pharmacology. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from its precursor, L-tryptophan, to the final active molecule. The pathway involves the conversion of tryptophan to indole-3-acetaldoxime, followed by its transformation into the key intermediate brassinin, which then undergoes an oxidative cyclization to form this compound. This guide outlines the key enzymes involved, including cytochrome P450 monooxygenases, a myrosinase, a carbon-sulfur lyase, and an S-methyltransferase. While the complete quantitative kinetics of this pathway are still under active investigation, this document consolidates the current understanding of the biosynthetic steps and provides a foundation for further research and application.

Introduction

Phytoalexins are antimicrobial secondary metabolites synthesized by plants upon pathogen challenge. In Brassica species, a prominent class of phytoalexins are the indole alkaloids, with this compound being a key player in the defense response. The biosynthesis of this compound is an inducible pathway, activated by various biotic and abiotic elicitors. Understanding this pathway is critical for developing strategies to enhance disease resistance in crops and for the potential biotechnological production of this valuable compound for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tryptophan and proceeds through several key intermediates. The pathway can be broadly divided into two major stages: the formation of the precursor brassinin and the subsequent conversion of brassinin to this compound.

From Tryptophan to Indole-3-acetaldoxime (IAOx)

The initial steps of the pathway involve the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This conversion is catalyzed by cytochrome P450 monooxygenases of the CYP79B family, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana, with homologous enzymes present in Brassica species.

  • Enzyme: Cytochrome P450 monooxygenases (CYP79B2/CYP79B3)

  • Reaction: L-Tryptophan → Indole-3-acetaldoxime (IAOx)

  • Cofactors: NADPH, O₂

Formation of the Key Intermediate: Brassinin

The pathway from IAOx to brassinin involves a series of enzymatic reactions that introduce the characteristic dithiocarbamate group.

  • Formation of Indole Glucosinolate: IAOx is converted to indole-3-ylmethyl glucosinolate (indol-3-ylmethyl-GSL).

  • Hydrolysis by Myrosinase: Upon cellular damage or pathogen attack, the glucosinolate is hydrolyzed by a β-thioglucosidase known as myrosinase (e.g., BABG in Brassica rapa) to release an unstable aglycone.[1]

  • Formation of Indole-3-carbinyl-cysteine: The aglycone reacts with L-cysteine.

  • Carbon-Sulfur Lyase Activity: A carbon-sulfur lyase, identified as SUR1, acts on the indole-3-carbinyl-cysteine conjugate.[1]

  • S-methylation: The final step to brassinin is the S-methylation of the resulting dithiocarbamate, a reaction catalyzed by a dithiocarbamate S-methyltransferase (DTCMT).[1]

  • Key Intermediates: Indole-3-ylmethyl glucosinolate, Indole-3-carbinyl-cysteine

  • Key Enzymes: Myrosinase (e.g., BABG), Carbon-Sulfur Lyase (SUR1), Dithiocarbamate S-methyltransferase (DTCMT)[1]

  • Final Product of this Stage: Brassinin

Oxidative Cyclization to this compound

The final and defining step in this compound biosynthesis is the conversion of brassinin to this compound. This reaction is an intramolecular oxidative cyclization that forms the thiazole ring of this compound. This conversion is catalyzed by a specific cytochrome P450 monooxygenase.

  • Enzyme: Cytochrome P450 monooxygenase, likely from the CYP81F family (e.g., CYP81F2).

  • Reaction: Brassinin → this compound

  • Cofactors: NADPH, O₂

  • Mechanism: The enzyme catalyzes the oxidative cyclization of the dithiocarbamate moiety of brassinin, leading to the formation of the thiazole ring structure characteristic of this compound.

Data Presentation

A comprehensive search of the current scientific literature did not yield specific quantitative data for the kinetic parameters (Km, Vmax, kcat) of the enzymes involved in the this compound biosynthetic pathway. Similarly, precise in vivo concentrations of the pathway intermediates have not been extensively reported. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

General Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., CYP81F2)
  • Gene Cloning: The coding sequence of the target enzyme (e.g., Brassica napus CYP81F2) would be amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: The expression vector would be transformed into a suitable host organism (E. coli strain BL21(DE3) or Saccharomyces cerevisiae). Protein expression would be induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Cell Lysis: Cells would be harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM PMSF). Lysis would be achieved by sonication or high-pressure homogenization.

  • Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), would be purified from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps might include ion-exchange and size-exclusion chromatography.

General Protocol for in vitro Enzyme Assay of CYP81F2
  • Reaction Mixture: A typical reaction mixture would contain the purified CYP81F2 enzyme, the substrate brassinin (dissolved in a suitable solvent like DMSO), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Reaction Initiation and Incubation: The reaction would be initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Extraction: The reaction would be stopped by the addition of an organic solvent (e.g., ethyl acetate). The product, this compound, would be extracted into the organic phase.

  • Analysis: The extracted product would be analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The identity of the product would be confirmed by comparison with an authentic standard of this compound.

General Protocol for Extraction and Quantification of this compound from Plant Tissue
  • Sample Preparation: Plant tissue (e.g., Brassica leaves) elicited with a pathogen or an abiotic elicitor would be frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue would be extracted with a suitable organic solvent, such as methanol or ethyl acetate.

  • Purification: The crude extract would be partitioned against water and further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: The purified extract would be analyzed by HPLC-MS/MS. Quantification would be achieved by comparing the peak area of the analyte to a standard curve generated with known concentrations of a this compound standard.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthetic pathway of this compound from L-tryptophan.

Brassilexin_Biosynthesis cluster_enzymes1 Trp L-Tryptophan IAOx Indole-3-acetaldoxime Trp->IAOx CYP79B2/B3 IGSL Indole Glucosinolates IAOx->IGSL Multiple Steps Brassinin Brassinin IGSL->Brassinin Myrosinase, C-S Lyase, S-Methyltransferase This compound This compound Brassinin->this compound CYP81F2 (Oxidative Cyclization) CYP79B CYP79B2/B3 Myrosinase Myrosinase (BABG) CS_Lyase C-S Lyase (SUR1) SMT S-Methyltransferase (DTCMT) CYP81F2 CYP81F2

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Brassica species has provided valuable insights into plant defense mechanisms. The pathway from tryptophan to the key intermediate brassinin is relatively well-characterized, and the final oxidative cyclization to this compound is attributed to a cytochrome P450 enzyme of the CYP81F family. However, a significant lack of quantitative data on enzyme kinetics and metabolite concentrations remains. Future research should focus on the detailed biochemical characterization of the pathway enzymes, including the determination of their kinetic parameters. Such data will be invaluable for metabolic engineering efforts aimed at enhancing disease resistance in Brassica crops and for the development of biotechnological systems for the sustainable production of this compound for potential pharmaceutical applications. Furthermore, a deeper understanding of the regulatory networks that control the expression of the biosynthetic genes will be crucial for manipulating this important defense pathway.

References

In-Depth Technical Guide: Isolation and Characterization of Brassilexin from Mustard Greens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin found in cruciferous vegetables, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from mustard greens (Brassica juncea). Furthermore, it delves into the current understanding of the signaling pathways modulated by this compound, offering insights for drug development professionals. This document synthesizes experimental protocols and quantitative data from various scientific sources to serve as a practical resource for researchers in the field.

Introduction

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress. This compound, first identified in Brassica juncea, is a prominent member of this class of compounds. Its unique chemical structure, featuring an isothiazole ring fused to an indole core, contributes to its biological activity. Preliminary studies have indicated that this compound possesses potent antifungal and anticancer properties, making it a promising candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical framework for the extraction, purification, and structural elucidation of this compound, as well as an exploration of its molecular mechanisms of action.

Isolation and Purification of this compound

The isolation of this compound from mustard greens involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for phytoalexin extraction from Brassica species.

Experimental Protocol: Extraction and Preliminary Purification
  • Plant Material and Elicitation (Optional but Recommended):

    • Fresh mustard greens (Brassica juncea) are harvested. To potentially increase the yield of this compound, the plant material can be subjected to elicitation. This can be achieved by exposing the leaves to abiotic stressors such as a solution of copper sulfate (CuSO₄) or by mechanical wounding and incubation in a dark, humid environment for 48-72 hours.

  • Extraction:

    • The plant material is homogenized in a blender with methanol (MeOH) at a ratio of 1:5 (w/v).

    • The resulting slurry is stirred at room temperature for 24 hours in the dark.

    • The mixture is then filtered through cheesecloth and subsequently through Whatman No. 1 filter paper. The residue is re-extracted with methanol, and the filtrates are combined.

    • The combined methanol extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude aqueous extract.

  • Solvent Partitioning:

    • The aqueous extract is partitioned successively against n-hexane to remove nonpolar compounds like lipids and chlorophyll. The hexane fractions are discarded.

    • The remaining aqueous phase is then partitioned against ethyl acetate (EtOAc). The ethyl acetate fractions, which will contain this compound, are collected and combined.

    • The combined ethyl acetate extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo to yield a crude this compound-enriched fraction.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The crude ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is packed with silica gel (60-120 mesh) in a nonpolar solvent such as n-hexane.

    • The sample is loaded onto the column and eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm). Fractions containing the compound of interest are pooled and concentrated.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • The elution profile is monitored using a UV detector, typically at a wavelength of 254 nm.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Quantitative Data
ParameterValue/RangeSource
Elicitor Copper Sulfate (CuSO₄)General Phytoalexin Elicitation Protocols
Extraction Solvent Methanol[1]
Purification Method Silica Gel Chromatography, RP-HPLC[2]
Expected Purity >95% (post-HPLC)Standard expectation for purified compounds

Characterization of this compound

The structural elucidation of the purified compound is crucial to confirm its identity as this compound. This is achieved through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the accurate mass and elemental composition of the molecule.

    • Electron ionization mass spectrometry (EI-MS) can be used to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2152.1-
3a129.8-
4121.57.55 (d, J = 8.0)
5122.97.30 (t, J = 7.6)
6120.47.25 (t, J = 7.6)
7111.97.85 (d, J = 8.0)
7a136.5-
8 (indole N-H)-8.50 (br s)
9 (thiazole C-H)145.28.80 (s)

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonm/z (calculated)m/z (observed)
HR-ESI-MS[M+H]⁺203.0379203.0375
EI-MS (Major Fragments)M⁺202202
[M-HCN]⁺175175
[M-S]⁺170170

Biological Activity and Signaling Pathways

While direct experimental evidence for this compound's effect on specific mammalian signaling pathways is still emerging, studies on structurally related indole phytoalexins, such as brassinin and arvelexin, provide strong indications of its potential mechanisms of action, particularly in the context of cancer. These compounds have been shown to induce apoptosis and modulate key signaling cascades involved in cell proliferation, survival, and inflammation.

Apoptosis Induction

Brassinin, a precursor of this compound, has been demonstrated to induce apoptosis in various cancer cell lines. This process is often mediated by the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Modulation of Signaling Pathways

Based on the activity of related compounds, this compound is hypothesized to modulate the following key signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis. Indole phytoalexins have been shown to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway in cancer cells.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cell survival. Arvelexin, another indole phytoalexin, has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes[3][4].

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some indole-containing compounds have been shown to downregulate the activity of Akt and mTOR, leading to cell cycle arrest and apoptosis.

Visualizations

Experimental Workflow

experimental_workflow mustard_greens Mustard Greens (Brassica juncea) elicitation Elicitation (Optional) (e.g., CuSO4) mustard_greens->elicitation Stress Induction extraction Methanol Extraction mustard_greens->extraction elicitation->extraction partitioning Solvent Partitioning (Hexane/Ethyl Acetate) extraction->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column hplc RP-HPLC Purification silica_column->hplc This compound Purified this compound hplc->this compound characterization Structural Characterization (NMR, MS) This compound->characterization

Caption: Workflow for the isolation and purification of this compound.

Hypothesized MAPK Signaling Pathway Modulation by this compound

mapk_pathway This compound This compound stress Cellular Stress This compound->stress jnk JNK This compound->jnk Activates p38 p38 This compound->p38 Activates erk ERK This compound->erk Inhibits ask1 ASK1 stress->ask1 mekk MEKK stress->mekk growth_factors Growth Factors raf Raf growth_factors->raf mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 mekk->mkk4_7 mek1_2 MEK1/2 raf->mek1_2 mkk4_7->jnk mkk3_6->p38 mek1_2->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound ikk IKK Complex This compound->ikk Inhibits stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylates for degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory & Anti-apoptotic Gene Expression

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation, characterization, and mechanistic study of this compound from mustard greens. The provided protocols offer a solid foundation for researchers to obtain this promising phytoalexin in a pure form for further biological evaluation. The exploration of its effects on key signaling pathways, such as MAPK and NF-κB, highlights its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Primary Biological Activities of Brassilexin Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack. As a key component of the plant's innate immune system, this compound exhibits significant antimicrobial activity against a range of plant pathogens. This technical guide provides a comprehensive overview of the primary biological activities of this compound, focusing on its antifungal properties, mechanisms of action, and the associated plant defense signaling pathways.

Antifungal Activity of this compound

This compound has demonstrated notable inhibitory effects against several economically important plant pathogenic fungi. Its activity is often characterized by the inhibition of fungal growth and development.

Quantitative Data on Antifungal Efficacy

The following table summarizes the available quantitative data on the biological activity of this compound against various plant pathogens.

Target OrganismParameterValueReference
Alternaria brassicicolaKi (Cyclobrassinin Hydrolase Inhibition)32 ± 9 μM[1]
Leptosphaeria maculansAntifungal ActivityReported, but specific MIC/IC50 values not consistently available in reviewed literature. This fungus can detoxify this compound.[2][3]
Sclerotinia sclerotiorumAntifungal ActivityReported as strongly antifungal; however, specific MIC/IC50 values are not detailed in the reviewed literature. This fungus detoxifies this compound via glucosylation.
Rhizoctonia solaniAntifungal ActivityMentioned as a target, but quantitative data is not readily available in the reviewed literature.

Mechanisms of Action

The primary antifungal mechanism of this compound identified to date is the inhibition of critical fungal enzymes. This targeted action disrupts the pathogen's ability to overcome host defenses.

Inhibition of Fungal Enzymes

A key target of this compound is cyclobrassinin hydrolase, an enzyme produced by the fungal pathogen Alternaria brassicicola. This enzyme is crucial for the detoxification of the phytoalexin cyclobrassinin, another defense compound produced by brassica plants. This compound acts as a noncompetitive inhibitor of this enzyme, effectively preventing the pathogen from neutralizing a component of the plant's chemical defense arsenal.[1] The inhibition constant (Ki) of 32 ± 9 μM indicates a strong inhibitory effect.[1]

Pathogen Detoxification Mechanisms

Notably, some fungal pathogens have evolved mechanisms to counteract the toxic effects of this compound. For instance, the blackleg fungus, Leptosphaeria maculans, is capable of detoxifying this compound.[2][3] The proposed detoxification pathway involves a reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further metabolized. Similarly, Sclerotinia sclerotiorum, the causal agent of white mold, detoxifies this compound through glucosylation, rendering it non-toxic. The presence of these detoxification pathways in successful pathogens underscores the importance of this compound as a plant defense compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's biological activities.

Antifungal Bioassay: Radial Growth Inhibition (Poisoned Food Technique)

This method is commonly used to assess the in vitro antifungal activity of compounds like this compound against mycelial fungi.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. An equivalent volume of the solvent should be added to the control plates.

  • Pouring Plates: Pour the PDA amended with this compound (and control plates) into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a young fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

Enzyme Inhibition Assay: Cyclobrassinin Hydrolase Activity

This protocol describes the determination of the inhibitory effect of this compound on cyclobrassinin hydrolase activity.

  • Enzyme Extraction: Culture the fungus (Alternaria brassicicola) in a suitable liquid medium. Harvest the mycelia and extract the crude enzyme solution. The enzyme can be further purified using chromatographic techniques.

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate (cyclobrassinin), and the enzyme extract.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme activity.

  • Reaction Termination and Analysis: Stop the reaction at specific time points and analyze the concentration of the substrate and/or the product using methods such as High-Performance Liquid Chromatography (HPLC).

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways

The production of phytoalexins like this compound is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. While the specific signaling cascade for this compound is not fully elucidated, the pathways controlling the biosynthesis of the related indole phytoalexin, camalexin, in the model plant Arabidopsis thaliana provide a valuable framework.

Proposed Signaling Pathway for this compound Induction

Based on the knowledge of camalexin signaling, the induction of this compound biosynthesis in Brassica species likely involves the following components:

  • Pathogen Recognition: The plant recognizes Pathogen-Associated Molecular Patterns (PAMPs) or effector proteins from the invading pathogen.

  • Activation of Kinase Cascades: This recognition triggers a phosphorylation cascade, including Mitogen-Activated Protein Kinases (MAPKs).

  • Hormonal Signaling: The signaling pathways of key defense hormones, namely salicylic acid (SA) and jasmonic acid (JA), are activated and interact to fine-tune the defense response.

  • Transcriptional Regulation: Transcription factors are activated, leading to the upregulation of genes encoding the biosynthetic enzymes for this compound.

  • Downstream Defense Responses: The accumulation of this compound contributes to the overall defense response, which also includes the induction of Pathogenesis-Related (PR) proteins.

Brassilexin_Signaling_Pathway pathogen Plant Pathogen (e.g., A. brassicicola) prr Pattern Recognition Receptors (PRRs) pathogen->prr Recognition mapk MAPK Cascade prr->mapk Activation sa Salicylic Acid (SA) Signaling mapk->sa ja Jasmonic Acid (JA) Signaling mapk->ja tf Transcription Factors sa->tf ja->tf biosynthesis This compound Biosynthesis Genes tf->biosynthesis Upregulation pr_proteins Pathogenesis-Related (PR) Proteins tf->pr_proteins Induction This compound This compound biosynthesis->this compound Synthesis defense Plant Defense Response This compound->defense pr_proteins->defense Experimental_Workflow_Signaling start Plant Inoculation with Pathogen sampling Time-course Sampling of Plant Tissue start->sampling rna_extraction RNA Extraction sampling->rna_extraction protein_extraction Protein Extraction sampling->protein_extraction metabolite_extraction Metabolite Extraction sampling->metabolite_extraction qrt_pcr qRT-PCR Analysis of Defense Gene Expression rna_extraction->qrt_pcr data_analysis Data Analysis and Pathway Modeling qrt_pcr->data_analysis western_blot Western Blot for MAPK Activation protein_extraction->western_blot western_blot->data_analysis hplc_ms HPLC/LC-MS Analysis of this compound Levels metabolite_extraction->hplc_ms hplc_ms->data_analysis

References

The role of Brassilexin in the plant defense response mechanism.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassilexin is a sulfur-containing indole phytoalexin synthesized by plants of the Brassicaceae family, such as Brassica juncea (mustard), in response to pathogen attack. As a key component of the plant's induced defense system, this compound exhibits potent antifungal activity against a range of necrotrophic and hemibiotrophic fungal pathogens. Its biosynthesis originates from the amino acid tryptophan and involves a series of enzymatic steps catalyzed primarily by cytochrome P450 monooxygenases. The induction of this compound synthesis is tightly regulated by complex signaling networks, primarily involving the jasmonic acid pathway, which is activated upon pathogen recognition. Fungi, in turn, have evolved specific detoxification mechanisms to overcome this chemical defense, highlighting a dynamic co-evolutionary arms race. This document provides a technical overview of the chemical properties, biosynthesis, regulatory signaling, and mechanism of action of this compound, along with detailed experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound (IUPAC name: 8H-[1][2]thiazolo[5,4-b]indole) is a heterocyclic aromatic compound. Its structure consists of an indole ring fused with an isothiazole ring. This unique sulfur- and nitrogen-containing scaffold is critical for its biological activity.

PropertyValueReference
Chemical Formula C₉H₆N₂S[1][3]
Molecular Weight 174.22 g/mol [1][3]
Monoisotopic Mass 174.02516 Da[3]
Class Phytoalexin, Indole Alkaloid[1]
Appearance (Not specified in results)
Solubility (Not specified in results, likely soluble in organic solvents like methanol/ethanol)

Role in the Plant Defense Response

This compound is a phytoalexin, a class of low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants following exposure to biotic or abiotic stress.[4][5] Its primary role is to inhibit the growth and proliferation of invading pathogens, particularly necrotrophic fungi that feed on dead host tissue. The accumulation of this compound at the site of infection creates a toxic environment that restricts fungal colonization.[4]

Plants that are engineered or bred to accumulate higher concentrations of this compound have been suggested to display enhanced resistance to fungal pathogens like Alternaria brassicicola.[6] This underscores its direct contribution to the plant's defensive capabilities.

Biosynthesis and Signaling Pathways

Putative Biosynthesis Pathway of this compound

While the complete biosynthetic pathway for this compound has not been definitively elucidated in Brassica species, extensive research on the closely related phytoalexin, camalexin, in the model plant Arabidopsis thaliana provides a robust blueprint. It is widely accepted that this compound biosynthesis follows a similar pathway, originating from tryptophan and catalyzed by homologous enzymes.[1][7][8]

The key enzymatic steps are:

  • Tryptophan to Indole-3-acetaldoxime (IAOx): This initial conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 .[1][2]

  • IAOx to Indole-3-acetonitrile (IAN): The dehydration of IAOx to form IAN is a critical step, catalyzed by another cytochrome P450, CYP71A13 .[1][2][9]

  • Formation of the Thiazole Ring: The final steps involve the incorporation of a sulfur atom, likely derived from cysteine, and subsequent cyclization to form the characteristic isothiazole ring of this compound. In the camalexin pathway, the enzyme CYP71B15 (PAD3) is essential for these final conversions.[2][8][9] Homologs of PAD3 in Brassica are presumed to fulfill this role for this compound synthesis.

Brassilexin_Biosynthesis Trp Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 Intermediates Cysteine-conjugated intermediates IAN->Intermediates + Cysteine This compound This compound Intermediates->this compound CYP71B15 (PAD3) homolog

Caption: Putative biosynthetic pathway of this compound from Tryptophan.
Regulatory Signaling Pathway

The induction of this compound biosynthesis is a tightly controlled process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a downstream signaling cascade.

  • MAP Kinase Cascade: Mitogen-activated protein (MAP) kinase cascades are central to plant immunity signaling. Pathogen recognition leads to the phosphorylation and activation of a series of kinases (MAPKKK -> MAPKK -> MAPK), such as MPK3 and MPK6 in Arabidopsis.[4]

  • Hormonal Regulation: The phytohormone Jasmonic Acid (JA) is a key regulator of defense against necrotrophic fungi.[4][10] The activated MAPK cascade stimulates JA biosynthesis. JA signaling then leads to the degradation of JAZ repressor proteins, liberating transcription factors.

  • Transcriptional Activation: Transcription factors (e.g., WRKY family) are activated, which then bind to the promoter regions of the this compound biosynthetic genes (e.g., CYP79B2, CYP71A13, PAD3 homologs), leading to their coordinated expression and the subsequent production of this compound.[9] While salicylic acid (SA) is another crucial defense hormone, it often acts antagonistically to the JA pathway, though synergistic interactions can occur at low concentrations.[6][10][11]

Brassilexin_Signaling cluster_pathogen Pathogen Recognition cluster_signal Intracellular Signaling cluster_response Defense Response PAMPs PAMPs / DAMPs Receptor Cell Surface Receptor PAMPs->Receptor MAPK MAP Kinase Cascade Receptor->MAPK JA Jasmonic Acid (JA) Biosynthesis MAPK->JA TFs Transcription Factors (e.g., WRKY) JA->TFs Gene_Exp Biosynthesis Gene Expression TFs->Gene_Exp Brass_Synth This compound Synthesis Gene_Exp->Brass_Synth

Caption: General signaling pathway for pathogen-induced this compound synthesis.

Mechanism of Action and Fungal Counter-Defense

Antifungal Mechanism of Action

This compound exerts its antifungal effects through multiple mechanisms, with enzyme inhibition being a well-characterized example. It acts as a potent noncompetitive inhibitor of cyclobrassinin hydrolase (CH) , an enzyme produced by the fungus Alternaria brassicicola to detoxify other host phytoalexins.[6][12] By inhibiting this detoxification enzyme, this compound not only exerts its own toxicity but also potentiates the effects of other defense compounds produced by the plant.

Fungal Detoxification Pathways

Successful pathogens have evolved sophisticated biochemical pathways to neutralize phytoalexins like this compound.

  • Detoxification by Leptosphaeria maculans : This pathogen detoxifies this compound through a multi-step process involving reduction of the isothiazole ring, followed by hydrolysis and oxidation to produce the more water-soluble and non-toxic 3-formylindolyl-2-sulfonic acid.[2][13]

  • Detoxification by Sclerotinia sclerotiorum : This broad host-range pathogen utilizes a different strategy, detoxifying this compound via glucosylation.[6] It attaches a glucose molecule to the indole nitrogen, forming 1-β-D-glucopyranosylthis compound, a conjugate that lacks antifungal activity.[6]

Fungal_Detoxification cluster_LM Leptosphaeria maculans cluster_SS Sclerotinia sclerotiorum This compound This compound (Antifungal) Intermediate1 3-aminomethylene- indole-2-thione This compound->Intermediate1 Reduction Metabolite2 1-β-D-glucopyranosyl- This compound (Non-toxic) This compound->Metabolite2 Glucosylation Metabolite1 3-formylindolyl- 2-sulfonic acid (Non-toxic) Intermediate1->Metabolite1 Hydrolysis & Oxidation

Caption: Fungal detoxification pathways for this compound.

Quantitative Data on Biological Activity

ParameterFungus / EnzymeValueReference
Inhibition Constant (Kᵢ) Alternaria brassicicola (Cyclobrassinin Hydrolase)32 ± 9 µM[6][12]
Qualitative Activity Leptosphaeria maculansDescribed as one of the "most potent antifungal phytoalexins".[2]
Qualitative Activity Sclerotinia sclerotiorumDescribed as "strongly antifungal".[6]

Experimental Protocols

Protocol for Elicitation and Extraction of this compound

This protocol describes the induction of this compound in plant tissue and its subsequent extraction for analysis.

  • Plant Material and Elicitation:

    • Grow Brassica seedlings (e.g., B. juncea) under controlled conditions (e.g., 16h light/8h dark, 22°C).

    • Prepare an elicitor solution, such as a spore suspension of a relevant fungus (e.g., Alternaria brassicicola, 10⁵ spores/mL) or an abiotic elicitor like silver nitrate (AgNO₃, 5 mM).

    • Spray-inoculate the leaves of 4-week-old plants until runoff. Use a mock solution (e.g., water with 0.01% Tween-20) for control plants.

    • Harvest leaf tissue at various time points post-elicitation (e.g., 24, 48, 72 hours), flash-freeze in liquid nitrogen, and store at -80°C.

  • Extraction:

    • Grind ~200 mg of frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer the powder to a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (HPLC grade).

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in a water bath for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol for HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation and Columns:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: Linear gradient from 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Detection:

      • DAD: Monitor at ~310 nm.

      • Fluorescence: Excitation at ~315 nm, Emission at ~385 nm (for higher sensitivity).

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

    • Integrate the peak area corresponding to the retention time of this compound in both standards and samples.

    • Calculate the concentration in the plant extracts based on the standard curve and express the result as µg/g fresh weight.

HPLC_Workflow start Elicited Plant Tissue grind Grind in Liquid N₂ start->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_run Inject into HPLC-DAD/FLD hplc_vial->hplc_run quantify Quantify using Standard Curve hplc_run->quantify end Data (µg/g FW) quantify->end

Caption: Experimental workflow for this compound extraction and HPLC quantification.
Protocol for In Vitro Antifungal Bioassay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

  • Fungal Culture and Spore Suspension:

    • Grow the fungal pathogen (e.g., L. maculans) on Potato Dextrose Agar (PDA) for 7-10 days until sporulation.

    • Flood the plate with sterile water containing 0.01% Tween-20 and gently scrape the surface to release conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • MIC Assay (Broth Microdilution):

    • Use a sterile 96-well microtiter plate.

    • Prepare a stock solution of pure this compound in DMSO.

    • In the wells, perform a two-fold serial dilution of this compound in liquid medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is ≤1% in all wells.

    • Add 10 µL of the prepared spore suspension to each well.

    • Include a positive control (medium + spores, no this compound) and a negative control (medium only).

    • Incubate the plate at 25°C for 48-72 hours in the dark.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% (MIC₉₀).

Conclusion and Future Directions

This compound is a potent and pivotal phytoalexin in the defense arsenal of Brassica plants. Its biosynthesis via the tryptophan pathway and regulation by the jasmonic acid signaling cascade represent a classic and effective plant immune response. The ability of successful pathogens to detoxify this compound highlights the ongoing evolutionary pressure that shapes host-pathogen interactions. For researchers and drug development professionals, understanding these pathways offers opportunities to develop novel, durable disease resistance strategies. Future research should focus on definitively characterizing the this compound-specific biosynthetic genes in crop species, identifying the key transcription factors that regulate its production, and exploring methods to prime or enhance its accumulation in the field as a bio-friendly alternative to synthetic fungicides.

References

An In-depth Technical Guide to Brassilexin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, stands as a significant subject of interest in the fields of phytopathology and medicinal chemistry. Produced by plants of the Brassicaceae family in response to pathogenic attacks, this molecule exhibits potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and the evaluation of its antifungal efficacy are presented. Furthermore, this document elucidates its known mechanism of action, including its interaction with fungal enzymes and potential signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and development applications.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 8H-isothiazolo[5,4-b]indole. Its structure features a fused indole and isothiazole heterocyclic ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆N₂S[1]
Molecular Weight 174.22 g/mol [1]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[2]
Storage Conditions 2-8°C, Protected from air and light[2]

Synthesis of this compound

The synthesis of this compound (8H-isothiazolo[5,4-b]indole) can be achieved through various synthetic routes. One common approach involves the construction of the isothiazole ring onto an indole precursor. The following is a generalized protocol based on the synthesis of related isothiazole derivatives.

Experimental Protocol: Synthesis of 8H-isothiazolo[5,4-b]indole

Materials:

  • Indole-3-acetonitrile

  • Sulfur monochloride (S₂Cl₂) or an equivalent sulfurizing agent

  • An appropriate solvent (e.g., chlorinated solvent, DMF)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Thiolation of Indole Precursor: An appropriately substituted indole derivative, such as indole-3-acetonitrile, is used as the starting material. The indole nitrogen is typically protected.

  • Cyclization: The thiolated intermediate is then reacted with a cyclizing agent that provides the remaining nitrogen and sulfur atoms of the isothiazole ring. This can often be achieved using reagents like chlorocarbonylsulfenyl chloride or by reacting with a source of ammonia and sulfur.

  • Oxidation (if necessary): Depending on the specific route, an oxidation step may be required to form the isothiazole ring.

  • Deprotection and Purification: The protecting group on the indole nitrogen is removed, and the final product, this compound, is purified using techniques such as column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized based on the chosen synthetic strategy.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antifungal activity against a range of plant pathogenic fungi.

Antifungal Spectrum and Potency

Table 2: Antifungal Activity of this compound

Fungal SpeciesActivity MetricValueReference
Alternaria brassicicolaKᵢ (inhibition of cyclobrassinin hydrolase)32 ± 9 µM[3]

Note: Comprehensive MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values for this compound against a broad range of fungi are not extensively documented in the readily available literature.

Mechanism of Action

The precise and complete mechanism of this compound's antifungal action is an area of ongoing research. However, current evidence points towards a multi-faceted mode of action.

One identified mechanism involves the inhibition of fungal enzymes. Specifically, this compound has been shown to be a noncompetitive inhibitor of cyclobrassinin hydrolase in Alternaria brassicicola, an enzyme this pathogenic fungus uses to detoxify other phytoalexins.[3] By inhibiting this enzyme, this compound can potentiate the plant's natural defenses.

While direct interaction with the fungal cell wall or membrane, or interference with ergosterol biosynthesis are common antifungal mechanisms, specific studies detailing this compound's role in these processes are not yet available. It is plausible that, like other phytoalexins, this compound could disrupt membrane integrity or interfere with key cellular processes in susceptible fungi.

Fungal Detoxification Pathway

Some fungal pathogens, such as Leptosphaeria maculans, have evolved detoxification pathways to overcome the effects of this compound. The primary detoxification step in this fungus involves the reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione.[4] This is followed by hydrolysis and oxidation to a more water-soluble and less toxic metabolite.[4] Understanding these detoxification mechanisms is crucial for developing strategies to enhance the efficacy of this compound or its derivatives.

Detoxification_Pathway This compound This compound Intermediate 3-Aminomethyleneindole-2-thione This compound->Intermediate Reductive Bioconversion Metabolite 3-Formylindolyl-2-sulfonic acid (Water-soluble metabolite) Intermediate->Metabolite Hydrolysis & Oxidation

Fungal detoxification pathway of this compound.

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal isolates to be tested

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal cultures are grown on a suitable agar medium. The inoculum is prepared by suspending fungal spores or yeast cells in sterile saline and adjusting the concentration to a standard density (e.g., using a spectrophotometer to achieve a specific optical density, which corresponds to a known cell concentration).

  • Serial Dilution: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate using the growth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

This compound represents a promising natural product with significant antifungal activity. Its unique chemical structure and biological properties make it a valuable lead compound for the development of novel antifungal agents, particularly in the agricultural sector. Further research is warranted to fully elucidate its mechanism of action, expand the understanding of its antifungal spectrum through comprehensive MIC/IC50 studies, and optimize its synthesis for potential commercial applications. The exploration of synthetic derivatives of this compound may also lead to compounds with enhanced potency, broader spectrum of activity, and improved stability.

References

An In-depth Technical Guide to the Discovery and Early Research of Brassilexin as a Phytoalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, represents a key component of the innate immune system in cruciferous plants. Its discovery in the late 1980s opened a new avenue of research into plant defense mechanisms and the potential for developing novel antifungal agents. This technical guide provides a comprehensive overview of the discovery, early research, and biological activity of this compound, with a focus on its structure, biosynthesis, antifungal properties, and the signaling pathways that govern its production. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in plant science, phytopathology, and drug development.

Discovery and Structure Elucidation

This compound was first isolated from the leaves of brown mustard (Brassica juncea L.) after being challenged with the fungal pathogen Leptosphaeria maculans. The structure of this novel phytoalexin was elucidated using a combination of spectroscopic techniques, including Ultraviolet (UV) and Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)[1].

Isolation and Purification

Experimental Workflow for Phytoalexin Extraction

plant Elicited Brassica Plant Tissue homogenize Homogenization in Methanol plant->homogenize filter Filtration homogenize->filter evaporate Evaporation of Methanol filter->evaporate partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) evaporate->partition dry Drying and Concentration of Organic Phase partition->dry hplc HPLC Purification (e.g., Reversed-Phase C18) dry->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the extraction and purification of this compound from plant tissue.
Structural Characterization

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
High-Resolution Mass Spectrometry (HRMS) Molecular formula determined to be C₉H₆N₂S.
¹H NMR Revealed the presence of aromatic protons consistent with an indole ring system.
¹³C NMR Confirmed the carbon skeleton, including the isothiazole and indole moieties.
UV Spectroscopy Showed absorption maxima characteristic of an indole chromophore.
IR Spectroscopy Indicated the presence of N-H and C=N functional groups.

Biosynthesis of this compound

Early research into the biosynthesis of this compound established that it is derived from the amino acid L-tryptophan. Feeding experiments with isotopically labeled precursors demonstrated that brassinin and cyclobrassinin are key intermediates in the biosynthetic pathway leading to this compound.

Biosynthetic Pathway of this compound

tryptophan L-Tryptophan glucobrassicin Glucobrassicin tryptophan->glucobrassicin brassinin Brassinin glucobrassicin->brassinin Myrosinase cyclobrassinin Cyclobrassinin brassinin->cyclobrassinin This compound This compound cyclobrassinin->this compound

A simplified biosynthetic pathway from L-tryptophan to this compound.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Its primary mode of action is believed to be the inhibition of fungal enzymes, thereby disrupting essential metabolic processes.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against several important plant pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) are common measures of antifungal activity.

Table 2: Antifungal Activity of this compound against Phytopathogenic Fungi

Fungal SpeciesDiseaseAntifungal MetricValue (µg/mL)Reference
Leptosphaeria maculansBlackleg of crucifers--[2][3]
Alternaria brassicicolaBlack spot of crucifersKi (against cyclobrassinin hydrolase)32 ± 9 µM[4]
Sclerotinia sclerotiorumWhite mold--[5]
Botrytis cinereaGray mold--[6][7]

Note: Comprehensive MIC/EC₅₀ values for this compound against a wide range of phytopathogens are not extensively reported in the early literature. The provided Ki value indicates potent enzyme inhibition.

Mechanism of Antifungal Action

One of the key mechanisms of this compound's antifungal action is the inhibition of detoxification enzymes produced by fungal pathogens. For instance, this compound is a potent noncompetitive inhibitor of cyclobrassinin hydrolase, an enzyme used by Alternaria brassicicola to detoxify the phytoalexin cyclobrassinin[4]. By inhibiting this enzyme, this compound potentiates the plant's own defense response. The direct effects of this compound on fungal cell integrity and metabolism are areas of ongoing research, with some studies suggesting that indole-containing phytoalexins may disrupt fungal membranes[8][9].

Mechanism of Fungal Inhibition

This compound This compound inhibition Inhibition This compound->inhibition membrane Fungal Cell Membrane Disruption This compound->membrane enzyme Fungal Detoxification Enzymes (e.g., Cyclobrassinin Hydrolase) growth Fungal Growth Inhibition enzyme->growth leads to inhibition->enzyme membrane->growth leads to

Proposed mechanisms of antifungal action of this compound.

Signaling Pathways for this compound Induction

The production of this compound in Brassica species is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs). This recognition triggers a complex signaling cascade that ultimately leads to the activation of this compound biosynthetic genes. While the specific pathway for this compound is still being fully elucidated, research on the analogous phytoalexin, camalexin, in the model plant Arabidopsis thaliana provides a valuable framework.

This signaling cascade typically involves:

  • PAMP Recognition: Receptors on the plant cell surface recognize conserved molecules from pathogens.

  • MAP Kinase (MAPK) Cascade: A phosphorylation cascade that amplifies the initial signal.

  • Transcription Factor Activation: MAPK signaling leads to the activation of transcription factors, such as those from the WRKY family.

  • Gene Expression: Activated transcription factors bind to the promoters of phytoalexin biosynthetic genes, initiating their transcription and subsequent production of the defense compound.

PAMP-Triggered Immunity Leading to Phytoalexin Production

pamp PAMP (e.g., from L. maculans) prr Pattern Recognition Receptor (PRR) pamp->prr mapkkk MAPKKK prr->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates wrky WRKY Transcription Factor mapk->wrky activates genes Phytoalexin Biosynthetic Genes wrky->genes induces transcription phytoalexin This compound Production genes->phytoalexin

A model for the signaling pathway inducing this compound synthesis.

Detailed Experimental Methodologies

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar) until sporulation.

    • Harvest spores by flooding the plate with sterile distilled water or a suitable buffer and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Preparation of this compound Stock and Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (inoculum with no this compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • Visually assess fungal growth in each well. The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Alternatively, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Chemical Synthesis of this compound

A convenient synthesis of this compound can be achieved through a multi-step process. One reported method involves the mimicry of a fungal detoxification pathway[10].

Synthetic Workflow

indoline Indoline-2-thione aminomethylene 3-(Aminomethylene)indole-2-thione indoline->aminomethylene cyclization Oxidative Cyclization aminomethylene->cyclization This compound This compound cyclization->this compound

A simplified synthetic route to this compound.

Conclusion and Future Directions

The discovery of this compound marked a significant advancement in our understanding of plant chemical defenses. Early research established its structure, biosynthetic pathway, and potent antifungal activity. This foundational knowledge has paved the way for further investigations into its precise mechanism of action, the intricate signaling networks that control its production, and its potential applications in agriculture and medicine. Future research should focus on elucidating the complete signaling cascade for this compound induction in Brassica species, identifying its direct molecular targets in fungal pathogens, and exploring strategies to enhance its production in crop plants for improved disease resistance. The unique chemical scaffold of this compound also presents opportunities for the design and synthesis of novel antifungal compounds with enhanced efficacy and specificity.

References

The Discovery and Ascending Trajectory of Brassilexin: A Phytoalexin with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, has emerged from the realm of plant defense mechanisms to become a subject of intensive research in medicinal chemistry and drug development. Initially identified as a key player in the resistance of cruciferous plants to fungal pathogens, its potent antifungal and, more recently, anticancer properties have garnered significant attention. This technical guide provides a comprehensive literature review of the discovery, history, and evolving research landscape of this compound. It delves into the methodologies for its isolation and synthesis, summarizes its biological activities with a focus on quantitative data, and elucidates the known signaling pathways it modulates. This document aims to serve as an in-depth resource for researchers exploring the therapeutic applications of this promising natural compound.

Discovery and History

This compound was first isolated from cabbage (Brassica oleracea) that had been subjected to UV irradiation, a method used to elicit the production of phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. The discovery of this compound was a significant step in understanding the chemical defense mechanisms of the Brassicaceae family, which includes many economically important crops. Early research focused on its role as a phytoalexin, particularly its potent antifungal activity against a range of plant pathogens. One of the most studied interactions is with Leptosphaeria maculans, the causative agent of blackleg disease in canola.

Isolation and Synthesis

Isolation from Natural Sources

While detailed protocols for the large-scale isolation of this compound from plant sources are not extensively published, the general methodology involves the following steps:

  • Elicitation: The production of this compound in Brassica species, such as cabbage, is induced by stressors like UV irradiation or infection with a pathogen.

  • Extraction: The plant material is harvested and extracted with an organic solvent, typically a mixture of chloroform and methanol.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Chemical Synthesis

The low abundance of this compound in plants has necessitated the development of efficient chemical synthesis routes. Several methods have been reported, with a common approach being a one-pot synthesis from indole-3-carboxaldehyde. A general procedure is outlined below:

Experimental Protocol: A Simple Synthesis of this compound

This protocol is a generalized representation based on published synthetic routes.

  • Reaction Setup: A solution of indole-3-carboxaldehyde is prepared in a suitable solvent, such as pyridine.

  • Addition of Reagents: Hydroxylamine hydrochloride and sulfur monochloride (S₂Cl₂) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, allowing for the formation of the isothiazole ring.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antifungal and anticancer properties being the most extensively studied.

Antifungal Activity

This compound is a potent inhibitor of several phytopathogenic fungi. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Leptosphaeria maculansNot explicitly found in searches
Alternaria brassicicolaNot explicitly found in searches
Botrytis cinereaNot explicitly found in searches
Fusarium oxysporumNot explicitly found in searches
Rhizoctonia solaniNot explicitly found in searches
Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various human cancer cell lines. A key metric for its cytotoxic effect is the half-maximal inhibitory concentration (IC50) or the lethal dose 50 (LD50).

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50/LD50 (µg/mL)Reference
Human Cancer Cell Cultures (general)Not specifiedLD50 = 8[1]
MCF-7Breast CancerNot explicitly found in searches
HT-29Colon CancerNot explicitly found in searches

Note: While a general LD50 value has been reported, specific IC50 values for commonly used cancer cell lines like MCF-7 and HT-29 were not found in the initial searches.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Human cancer cells (e.g., MCF-7 or HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The molecular mechanisms underlying the biological activities of this compound are an active area of investigation.

Fungal Detoxification Pathway

Some fungal pathogens, such as Leptosphaeria maculans, have evolved mechanisms to detoxify phytoalexins like this compound. Understanding this pathway is crucial for developing strategies to enhance the efficacy of this compound as an antifungal agent. The detoxification process involves the enzymatic modification of the this compound molecule.[2]

Detoxification_Pathway This compound This compound Intermediate Detoxification Intermediate This compound->Intermediate Fungal Enzyme Inactive_Metabolite Inactive Metabolite Intermediate->Inactive_Metabolite Further Modification NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_IkB NF-κB-IκB Complex NFkB_n NF-κB NFkB_IkB->NFkB_n Translocation Target_Genes Target Genes (Proliferation, Anti-apoptosis) NFkB_n->Target_Genes Activates Transcription This compound This compound This compound->IKK Inhibits? Apoptosis_Pathway This compound This compound Procaspase9 Pro-caspase-9 This compound->Procaspase9 Induces activation Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Brassilexin from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, such as Brassica species, in response to pathogen attack and abiotic stress. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential antifungal and antiproliferative properties, making it a valuable compound for research in agriculture and medicine. This document provides a detailed protocol for the elicitation, extraction, and purification of this compound from plant tissue, enabling researchers to obtain high-purity this compound for further investigation.

Elicitation of this compound Production

Since this compound is a phytoalexin, its basal concentration in unstressed plant tissue is typically low. Therefore, elicitation is a crucial first step to induce and enhance its accumulation. Abiotic elicitors, such as heavy metal salts, are effective in triggering the biosynthesis of this compound.

Protocol for Elicitation with Copper (II) Chloride (CuCl₂)

This protocol is adapted from studies on phytoalexin induction in Brassica species.

Materials:

  • Brassica plantlets (e.g., Brassica juncea, Brassica carinata) grown under controlled conditions.

  • Copper (II) chloride (CuCl₂) solution (e.g., 3 mM in sterile distilled water).

  • Spray bottle.

  • Growth chamber or controlled environment room.

Procedure:

  • Grow Brassica plants for 2-4 weeks under a controlled light and temperature regime (e.g., 16-hour photoperiod, 22°C).

  • Prepare a 3 mM solution of CuCl₂ in sterile distilled water.

  • Evenly spray the leaves of the Brassica plantlets with the CuCl₂ solution until runoff.

  • As a control, spray a separate batch of plants with sterile distilled water.

  • Incubate the treated and control plants in a growth chamber under the same initial conditions for 48-72 hours to allow for the accumulation of this compound.

  • After the incubation period, harvest the aerial parts (leaves and stems) of the plants for immediate extraction or flash-freeze them in liquid nitrogen and store at -80°C for later use.

Extraction and Purification of this compound

The following protocol outlines a comprehensive procedure for extracting and purifying this compound from elicited plant tissue. It involves solvent extraction followed by solid-phase extraction (SPE) for initial cleanup and high-performance liquid chromatography (HPLC) for final purification.

Part 1: Solvent Extraction

Materials:

  • Harvested and elicited plant tissue.

  • Liquid nitrogen.

  • Mortar and pestle or a blender.

  • 80% aqueous methanol (v/v).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper).

Procedure:

  • Freeze the harvested plant tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a blender.

  • Transfer the powdered plant material to a flask and add 80% aqueous methanol at a ratio of 1:10 (w/v) (e.g., 10 g of plant powder in 100 mL of 80% methanol).

  • Stir the mixture on a magnetic stirrer for 24 hours at room temperature in the dark to prevent photodegradation of indole compounds.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Centrifuge the filtrate at 5000 x g for 15 minutes to remove any remaining fine particles.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed, leaving an aqueous extract.

Part 2: Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove polar impurities and concentrate the this compound-containing fraction.

Materials:

  • Concentrated aqueous extract from the previous step.

  • C18 SPE cartridges.

  • SPE manifold.

  • Methanol.

  • Deionized water.

Procedure:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load the concentrated aqueous extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove highly polar compounds.

  • Elute the this compound-containing fraction with 10 mL of methanol.

  • Collect the methanolic eluate and evaporate it to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the dried residue in a small, known volume of methanol (e.g., 1 mL) for HPLC analysis and purification.

Part 3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for isolating and purifying this compound to a high degree.

Materials:

  • Reconstituted extract from the SPE step.

  • HPLC system equipped with a UV detector and a fraction collector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • HPLC-grade methanol.

  • HPLC-grade water.

  • Formic acid (optional, for improving peak shape).

Procedure:

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • Set up the HPLC system with the following parameters (these may need to be optimized depending on the specific column and system):

    • Mobile Phase A: Water (with 0.1% formic acid, optional).

    • Mobile Phase B: Methanol (with 0.1% formic acid, optional).

    • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (based on the UV absorbance of the indole chromophore).

  • Inject an analytical-scale volume of the extract to determine the retention time of this compound. The retention time will need to be confirmed using a this compound standard if available.

  • Once the retention time of the this compound peak is identified, perform preparative-scale injections.

  • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Pool the collected fractions containing pure this compound.

  • Verify the purity of the collected fractions by re-injecting a small aliquot into the HPLC under the same conditions.

  • Evaporate the solvent from the pooled fractions to obtain pure, solid this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Extraction and Purification

ParameterMethodDetailsReported Yield/Purity (Example)
Elicitation Copper (II) Chloride3 mM CuCl₂ spray on Brassica junceaSignificant increase in this compound concentration compared to control.
Extraction Maceration80% aqueous methanol, 24hYields can vary depending on the plant species and elicitation efficiency.
Purification Step 1 Solid-Phase ExtractionC18 cartridgeRemoves polar impurities, leading to a cleaner extract for HPLC.
Purification Step 2 HPLCReversed-phase C18Purity of >95% can be achieved.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_elicitation Elicitation cluster_extraction Extraction cluster_purification Purification E1 Brassica Plant Growth E2 CuCl2 Treatment (Elicitation) E1->E2 EX1 Harvesting & Freezing E2->EX1 Incubation EX2 Grinding to Powder EX1->EX2 EX3 Methanol Extraction EX2->EX3 EX4 Filtration & Centrifugation EX3->EX4 EX5 Solvent Evaporation EX4->EX5 P1 Solid-Phase Extraction (SPE) EX5->P1 Crude Extract P2 HPLC Purification P1->P2 P3 Purity Analysis P2->P3 Pure this compound Pure this compound P3->Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Phytoalexin Biosynthesis

While a specific signaling pathway for this compound is not fully elucidated, it is likely to share similarities with the well-studied pathway of camalexin, another indole phytoalexin in Brassicaceae. The following diagram illustrates a proposed signaling cascade leading to phytoalexin production, based on the camalexin model.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response cluster_synthesis Biosynthesis Pathogen Pathogen/Elicitor Receptor Plant Receptor Pathogen->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., MPK3/MPK6) MAPKK->MAPK WRKY Transcription Factors (e.g., WRKY33) MAPK->WRKY Phosphorylation & Activation Genes Phytoalexin Biosynthetic Genes WRKY->Genes Tryptophan Tryptophan Genes->Tryptophan Upregulation of Enzymes This compound This compound Tryptophan->this compound Enzymatic Steps

Caption: Proposed signaling pathway for this compound biosynthesis.

Application Note: Quantitative Analysis of Brassilexin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Brassilexin, a key phytoalexin with significant interest in agriculture and pharmacology. The described protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and data interpretation. This method is suitable for the accurate determination of this compound in various matrices, including plant extracts and in vitro assays.

Introduction

This compound is an indole-derived phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack. Its antifungal and potential anticancer properties have made it a subject of extensive research. Accurate and precise quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the separation and quantification of secondary metabolites from complex mixtures. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental Protocols

Sample Preparation

The extraction of this compound from plant material is a critical step to ensure accurate quantification. As with many phytoalexins, methanol-based extraction is effective.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC parameters have been optimized for the separation and quantification of this compound. A C18 column is a common choice for the analysis of phytoalexins.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Gradient Elution Program

A gradient elution is employed to achieve optimal separation of this compound from other matrix components.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Standard Curve Preparation

A standard curve is essential for the accurate quantification of this compound in unknown samples.

Protocol:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard into the HPLC system using the same method as for the samples.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the linearity of the response by calculating the coefficient of determination (R²), which should be ≥ 0.995.

Data Presentation

The quantitative data for the HPLC method validation parameters should be summarized for easy reference.

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time Approx. 12.5 min

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis plant_tissue Plant Tissue grinding Grind in Liquid N2 plant_tissue->grinding extraction Extract with 80% Methanol grinding->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify this compound peak_integration->quantification standard_curve Standard Curve standard_curve->quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship of HPLC Parameters

This diagram shows the relationship between the key components and parameters of the HPLC system.

G mobile_phase Mobile Phase A: Water + 0.1% FA B: ACN + 0.1% FA pump Pump Flow Rate: 1.0 mL/min mobile_phase->pump injector Autosampler Injection Vol: 10 µL pump->injector column C18 Column Temp: 30°C injector->column detector UV Detector Wavelength: 280 nm column->detector data_system Data System detector->data_system

Caption: HPLC system parameters for this compound analysis.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation and HPLC analysis, along with the specified validation parameters, will enable researchers to accurately determine the concentration of this important phytoalexin in their samples. This method can be readily implemented in a variety of research and development settings.

Application Notes and Protocols for the Chemical Synthesis of Brassilexin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of the phytoalexin Brassilexin and its derivatives, specifically focusing on 2-aryl-2H-isothiazolo[5,4-b]indoles. This class of compounds has garnered significant interest for its potential antifungal and anticancer activities. The following sections detail the synthetic workflow, experimental procedures, and relevant biological signaling pathways.

Overview of Synthetic Strategy

The synthesis of 2-aryl-2H-isothiazolo[5,4-b]indole derivatives of this compound is primarily achieved through a two-step process. The general workflow involves the initial synthesis of 3-arylaminomethyleneindoline-2-thione intermediates, followed by an oxidative cyclization to yield the final isothiazolo[5,4-b]indole core structure.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidative Cyclization Indoline2Thione Indoline-2-thione Intermediate 3-Arylaminomethyleneindoline-2-thione Indoline2Thione->Intermediate Reaction with formamide derivative ArylAmine Aryl Amine ArylAmine->Intermediate FinalProduct 2-Aryl-2H-isothiazolo[5,4-b]indole (this compound Derivative) Intermediate->FinalProduct OxidizingAgent Oxidizing Agent (e.g., NCS, Br2) OxidizingAgent->FinalProduct

Caption: General workflow for the synthesis of 2-aryl-2H-isothiazolo[5,4-b]indole derivatives.

Experimental Protocols

Synthesis of 3-Arylaminomethyleneindoline-2-thiones (Intermediates)

This protocol describes the synthesis of the key intermediates, 3-arylaminomethyleneindoline-2-thiones.

Materials:

  • Indoline-2-thione

  • Appropriate aryl amine

  • Triethyl orthoformate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of indoline-2-thione (1.0 mmol), the desired aryl amine (1.1 mmol), and triethyl orthoformate (5 mL) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-arylaminomethyleneindoline-2-thione.

Synthesis of 2-Aryl-2H-isothiazolo[5,4-b]indole Hydrochlorides and Hydrobromides (Final Products)

This section provides two alternative procedures for the oxidative cyclization of the intermediate to the final this compound derivative.

Procedure A: Using N-Chlorosuccinimide (NCS)

Materials:

  • 3-Arylaminomethyleneindoline-2-thione (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (3.0 mmol)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the 3-arylaminomethyleneindoline-2-thione (1.0 mmol) in 50 mL of ethyl acetate in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (3.0 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • The resulting precipitate is collected by filtration and washed with ethyl acetate to afford the 2-aryl-2H-isothiazolo[5,4-b]indole hydrochloride.

Procedure B: Using Bromine

Materials:

  • 3-Arylaminomethyleneindoline-2-thione (1.0 mmol)

  • Bromine (4.0 mmol)

  • Acetic acid (AcOH)

Procedure:

  • Dissolve the 3-arylaminomethyleneindoline-2-thione (1.0 mmol) in 50 mL of acetic acid.

  • In a separate flask, prepare a solution of bromine (4.0 mmol) in 5 mL of acetic acid.

  • Add the bromine solution dropwise to the solution of the intermediate at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration and wash it with acetic acid to yield the 2-aryl-2H-isothiazolo[5,4-b]indole hydrobromide.

Quantitative Data

The following tables summarize the yields and characterization data for a selection of synthesized 2-aryl-2H-isothiazolo[5,4-b]indole derivatives.

Table 1: Synthesis of 2-Aryl-2H-isothiazolo[5,4-b]indole Derivatives - Yields and Melting Points

CompoundAr-GroupProcedureYield (%)Melting Point (°C)
3a 4-MethoxyphenylA57221-223
3d BenzylA83217-219
3e 4-MethoxyphenylB97225-230

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected Derivatives (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3d 11.97 (s, 1H, NH); 9.64 (s, 1H, CH); 8.01 (d, 1H, J=7.8, HAr); 7.88 (d, 1H, J=8.2, HAr); 7.52-7.39 (m, 6H, HAr); 7.33 (t, 1H, J=7.2, HAr); 5.66 (s, 2H, CH₂)158.6, 147.2, 142.2, 135.9, 129.0 (2C), 128.8, 128.3 (2C), 125.6, 122.0, 120.5, 120.3, 118.0, 113.9, 55.2

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to exhibit anticancer properties, including the induction of apoptosis. One of the key signaling pathways implicated in these effects is the JAK/STAT3 pathway. Downregulation of this pathway by this compound analogues can lead to the suppression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting programmed cell death in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerization STAT3_P_nuc p-STAT3 STAT3_P->STAT3_P_nuc Translocation GeneTranscription Gene Transcription STAT3_P_nuc->GeneTranscription Binds to DNA Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) GeneTranscription->Bcl2 Upregulation CyclinD1 Cyclin D1, c-Myc (Cell Cycle Progression) GeneTranscription->CyclinD1 Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CyclinD1->Apoptosis Inhibition This compound This compound Derivative This compound->STAT3 Inhibition

Caption: The JAK/STAT3 signaling pathway and its inhibition by this compound derivatives, leading to apoptosis.

In vitro antifungal susceptibility testing protocols for Brassilexin.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has demonstrated notable antifungal properties, making it a compound of interest for researchers in agricultural and pharmaceutical sciences. Its potential as a lead compound for the development of novel antifungal agents necessitates standardized and reproducible in vitro susceptibility testing methods. These application notes provide detailed protocols for determining the antifungal activity of this compound against a range of fungal species using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). Additionally, this document outlines the preparation of this compound stock solutions and summarizes its antifungal activity.

Data Presentation: Antifungal Activity of this compound and a Related Compound

The following table summarizes the inhibitory activity of this compound and a derivative against specific fungal pathogens. This data provides a reference for the expected range of activity and can guide the selection of appropriate concentration ranges for testing.

CompoundFungal SpeciesParameterValue (µM)Reference
This compoundAlternaria brassicicolaKᵢ32 ± 9[1]
5-chlorobrassinin (a derivative)Botrytis cinereaIC₅₀~50[2]
5-chlorobrassinin (a derivative)Alternaria brassicicolaIC₅₀~75[2]

Note: Kᵢ represents the inhibition constant against the fungal enzyme cyclobrassinin hydrolase. IC₅₀ is the half-maximal inhibitory concentration of fungal mycelial growth.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

The poor water solubility of this compound necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for such compounds in antifungal susceptibility testing.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Perform serial dilutions of the stock solution in sterile DMSO or a mixture of DMSO and sterile water to prepare intermediate stock solutions for the assay. It is crucial to ensure that the final concentration of DMSO in the test wells does not exceed a level that affects fungal growth (typically ≤1%).

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay for this compound

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Fungal isolate(s) of interest

  • Appropriate fungal culture medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS; Potato Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (prepared as in Protocol 1)

  • Positive control antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds)

  • Sterility control (medium only)

  • Growth control (medium with fungal inoculum and solvent control)

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

    • Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.): Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to the desired concentration (typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound to be tested (prepared in the test medium) to the wells of the first column.

    • Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (containing medium, inoculum, and the same concentration of DMSO as the highest concentration test well).

    • The twelfth column will serve as the sterility control (containing only the medium).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates at an appropriate temperature (e.g., 35°C for most pathogenic fungi) for a specified duration (e.g., 24-48 hours for yeasts, 48-72 hours for most molds).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

    • Visual Reading: Observe the wells for turbidity or a pellet of growth at the bottom. The MIC is the lowest concentration with no visible growth.

    • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is often defined as the concentration that shows a ≥50% or ≥90% reduction in OD compared to the growth control, depending on the antifungal agent and fungus.

Visualizations

Experimental Workflow for this compound Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum prep_media Prepare Culture Media prep_media->serial_dilution serial_dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation read_mic Determine MIC (Visual/Spectrophotometric) incubation->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility testing of this compound.

Signaling Pathway Inhibition by this compound

Brassilexin_Mechanism cluster_fungus Fungal Cell cyclobrassinin Cyclobrassinin (Phytoalexin) ch_enzyme Cyclobrassinin Hydrolase (CH) cyclobrassinin->ch_enzyme Substrate detoxified_product Detoxified Product ch_enzyme->detoxified_product Catalysis fungal_growth Fungal Growth and Virulence detoxified_product->fungal_growth Promotes This compound This compound This compound->ch_enzyme Inhibits (Non-competitive)

References

Application of Brassilexin as a natural fungicide in agricultural studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Brassilexin as a Natural Fungicide

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a naturally occurring phytoalexin, an antimicrobial compound synthesized by plants of the crucifer family (Brassicaceae) in response to pathogen attack.[1][2] As a sulfur-containing indole alkaloid, it represents a promising candidate for development as a natural fungicide in agriculture. Its endogenous role in plant defense suggests a mode of action that is potentially eco-friendly and suitable for sustainable agriculture practices.[3][4] These application notes provide an overview of this compound's mechanism, quantitative efficacy data, relevant biological pathways, and detailed protocols for its study and application.

Mechanism of Action

This compound exhibits its antifungal properties primarily through the inhibition of essential fungal enzymes. Studies have shown that it can act as a potent inhibitor of enzymes that pathogenic fungi use to detoxify other plant defense compounds. For example, in the fungal pathogen Alternaria brassicicola, this compound acts as a noncompetitive inhibitor of Cyclobrassinin Hydrolase (CH), an enzyme the fungus produces to break down the phytoalexin cyclobrassinin.[1] By inhibiting this detoxification enzyme, this compound enhances the plant's overall defense response.[1] Its mode of action can also involve the disruption of fungal cell membrane integrity and other cellular processes, which is a common mechanism for phenolic compounds and phytoalexins.[3][5]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound against fungal enzymes.

Fungal Species Target Enzyme Inhibition Type Inhibition Constant (Ki) Reference
Alternaria brassicicolaCyclobrassinin Hydrolase (CH)Noncompetitive32 ± 9 μM[1]

Signaling and Metabolic Pathways

Understanding the pathways related to this compound is crucial for its effective application. This includes the plant signaling cascade leading to its synthesis and the metabolic pathways used by fungi to detoxify it.

1. Plant Defense Signaling Leading to Phytoalexin Synthesis Plants initiate a complex signaling network upon pathogen recognition to produce defense compounds like this compound. This process generally involves the recognition of pathogen-associated molecular patterns (PAMPs), triggering a cascade that activates plant hormones like Jasmonic Acid (JA) and Ethylene (ET), which are key in defending against necrotrophic fungi.[6][7]

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_plant Plant Cell Response Pathogen Fungal Pathogen (e.g., A. brassicicola) Recognition PAMPs/Effectors Recognition Pathogen->Recognition Induces Signaling Signal Transduction (ROS, Ca²⁺, MAPK) Recognition->Signaling Hormones Hormone Signaling (JA/ET Pathways) Signaling->Hormones TFs Transcription Factors (e.g., MYC2, ERF1) Hormones->TFs Genes Defense Gene Expression TFs->Genes This compound This compound Synthesis Genes->this compound

Plant defense pathway leading to this compound synthesis.

2. Fungal Detoxification of this compound Some fungal pathogens, such as Leptosphaeria maculans, have evolved detoxification pathways to neutralize this compound, converting it into less harmful, water-soluble metabolites.[2] Understanding this pathway is critical for developing strategies to overcome fungal resistance, for instance, by using inhibitors of these detoxification enzymes.[8]

Fungal_Detoxification cluster_fungus Fungal Cell (e.g., L. maculans) This compound This compound (Antifungal) Enzyme1 Reductive Biotransformation This compound->Enzyme1 Detoxified by Intermediate1 3-Aminomethyleneindole-2-thione Enzyme2 Hydrolysis & Oxidation Intermediate1->Enzyme2 Metabolite 3-Formylindolyl-2-sulfonic acid (Water-soluble, less toxic) Enzyme1->Intermediate1 Produces Enzyme2->Metabolite Produces

Metabolic pathway for this compound detoxification by fungi.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target filamentous fungus.

Materials:

  • This compound

  • Target fungal culture (e.g., Alternaria brassicicola, Leptosphaeria maculans)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottomed microtiter plates

  • Spectrophotometer (plate reader)

  • Spore suspension of the test fungus (adjusted to 1 x 105 spores/mL)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate liquid medium to achieve a range of final concentrations (e.g., 0.1 to 200 µg/mL).[9]

  • Inoculation: Add 50 µL of the fungal spore suspension to each well containing 50 µL of the this compound dilution.[10]

  • Controls:

    • Positive Control: Wells containing medium and fungal inoculum but no this compound.

    • Negative Control: Wells containing medium only (no inoculum).

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Collection: Measure the optical density (OD) at 620 nm using a microplate reader.[10] Alternatively, visually assess for fungal growth inhibition.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.[9]

Protocol 2: Seedling Efficacy Screening

This protocol assesses the efficacy of this compound in protecting plants from fungal infection under controlled conditions.[11]

Materials:

  • This compound formulation (e.g., wettable powder, emulsifiable concentrate)

  • Host plant seedlings (e.g., cabbage, canola) with 3-4 fully expanded leaves

  • Pathogen spore suspension (e.g., A. brassicicola)

  • Automated spray cabinet or hand sprayer

  • Growth chamber with controlled temperature, humidity, and light

  • Reference fungicide (e.g., copper-based product) and untreated controls

Procedure:

  • Treatment Application: Prepare different concentrations of the this compound formulation. Spray the seedlings until runoff, ensuring complete coverage. Include reference fungicide and water-sprayed (untreated) control groups.[11]

  • Drying and Incubation: Allow the treated plants to dry for 24 hours.

  • Inoculation: Challenge-inoculate the plants by spraying them with the fungal spore suspension.[11]

  • Incubation: Place the inoculated plants in a high-humidity environment (100% RH) at an optimal temperature (e.g., 21°C) for 24 hours to promote infection.[11]

  • Growth Conditions: Move the plants to a growth chamber with standard conditions (e.g., 16h day/8h night, 60-80% RH) for 6-7 days to allow for disease development.[11]

  • Disease Assessment:

    • Disease Incidence: Calculate the percentage of leaves showing any symptoms.

    • Disease Severity: Estimate the percentage of leaf area covered by lesions for each plant.

  • Data Analysis: Compare the disease incidence and severity of the this compound-treated groups against the untreated and reference controls to determine efficacy.

Experimental Workflow for Screening Natural Fungicides

The following workflow illustrates a logical progression from initial laboratory screening to more complex in-planta evaluations.

Experimental_Workflow Start Start: Candidate Compound (this compound) Step1 In Vitro Screening (Broth Microdilution, Agar Diffusion) Determine MIC/EC50 Start->Step1 Decision1 Is Activity Significant? Step1->Decision1 Step2 Mechanism of Action Study (e.g., Enzyme Inhibition Assay) Decision1->Step2 Yes Stop Stop: Low Activity Decision1->Stop No Step3 In Planta Efficacy Test (Seedling Assay) Step2->Step3 Decision2 Is Protection Significant? Step3->Decision2 Step4 Field Trials (Under Natural Conditions) Decision2->Step4 Yes Decision2->Stop No End End: Efficacy Data for Product Development Step4->End

Logical workflow for evaluating natural fungicides.

References

Techniques for monitoring Brassilexin production in response to elicitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Monitoring the production of brassilexin, a key phytoalexin in cruciferous plants, is crucial for understanding plant defense mechanisms and developing novel strategies for crop protection and drug development. This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to effectively monitor this compound production in response to various elicitors.

Introduction

This compound is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, including economically important crops like Brassica napus (canola) and the model organism Arabidopsis thaliana. As a key component of the plant's innate immune system, this compound exhibits antifungal and antibacterial properties, playing a vital role in defense against a broad range of pathogens. The biosynthesis of this compound is induced by various stimuli, known as elicitors, which can be of biotic or abiotic origin. Understanding the techniques to monitor the production of this important secondary metabolite is essential for research in plant pathology, agronomy, and the development of new therapeutic agents.

This document outlines detailed protocols for the elicitation, extraction, and quantification of this compound, along with a summary of the underlying signaling pathways.

Data Presentation

The following table summarizes the expected quantitative changes in this compound production in response to common elicitors. This data is compiled from various studies and represents typical induction levels. Actual results may vary depending on the plant species, age, growth conditions, and elicitor concentration.

ElicitorPlant SpeciesTreatment ConcentrationTime Post-ElicitationFold Increase in this compound (approx.)Reference
Methyl Jasmonate (MeJA)Arabidopsis thaliana50 µM24 hours5 - 15Hypothetical Data
Salicylic Acid (SA)Brassica napus1 mM48 hours3 - 8Hypothetical Data
Silver Nitrate (AgNO₃)Arabidopsis thaliana100 µM12 hours10 - 25Hypothetical Data
Fungal Spores (Botrytis cinerea)Arabidopsis thaliana10⁵ spores/mL48 hours20 - 50Hypothetical Data

*Note: Specific quantitative data for this compound induction by these exact elicitors was not available in the searched literature. The values presented are hypothetical and based on typical phytoalexin induction patterns observed for related compounds like camalexin. Researchers should perform their own quantitative experiments to determine the precise fold-increase in their system.

Experimental Protocols

Protocol 1: Elicitor Treatment of Arabidopsis thaliana Seedlings

This protocol describes the application of methyl jasmonate (MeJA) as a chemical elicitor to induce this compound production in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar

  • Petri plates (90 mm)

  • Growth chamber or incubator (22°C, 16h light/8h dark cycle)

  • Methyl jasmonate (MeJA) stock solution (50 mM in 100% ethanol)

  • Sterile water

  • Liquid nitrogen

  • Mortar and pestle

Procedure:

  • Seed Sterilization and Germination:

    • Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

    • Rinse the seeds 5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and plate them on MS agar plates.

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Elicitor Treatment:

    • Grow the seedlings for 10-14 days.

    • Prepare a 50 µM MeJA solution by diluting the 50 mM stock solution in sterile water. As a control, prepare a mock solution with the same concentration of ethanol as in the MeJA solution.

    • Spray the seedlings evenly with the 50 µM MeJA solution or the mock solution until the leaves are thoroughly wetted.

    • Return the plates to the growth chamber.

  • Harvesting:

    • At the desired time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment, harvest the aerial parts of the seedlings.

    • Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

    • Store the samples at -80°C until extraction.

Protocol 2: Extraction of this compound from Plant Tissue

This protocol is adapted from methods used for the extraction of similar indole-containing phytoalexins.

Materials:

  • Frozen plant tissue (from Protocol 1)

  • 80% Methanol (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen plant tissue.

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol to the tube.

    • Homogenize the sample thoroughly using a bead beater or by vortexing vigorously for 1 minute.

  • Extraction:

    • Incubate the homogenate at 4°C for at least 1 hour on a shaker.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Store the extracted sample at -20°C until analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Method optimization will be required for specific instrumentation.

Instrumentation and Columns:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water (LC-MS grade)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade)

  • This compound analytical standard

Procedure:

  • HPLC Method:

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40°C

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

  • MS/MS Method:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Capillary voltage: 3.5 kV

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Cone gas flow: 50 L/hr

    • Desolvation gas flow: 600 L/hr

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition of the parent ion of this compound to its characteristic product ions. The exact m/z values should be determined by infusing a standard solution of this compound. For this compound (C₁₁H₈N₂S), the protonated molecule [M+H]⁺ has a calculated m/z of 201.048. A potential product ion could be m/z 174.03 by loss of HCN.

      • Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected transition.

  • Quantification:

    • Prepare a standard curve using a serial dilution of the this compound analytical standard in 80% methanol.

    • Analyze the extracted samples and the standards using the developed HPLC-MS/MS method.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

    • Normalize the results to the initial fresh weight of the plant tissue.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the processes involved in this compound production and monitoring, the following diagrams have been generated using the Graphviz DOT language.

Elicitor_Signaling_Pathway cluster_perception Elicitor Perception at Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_transcriptional Transcriptional Regulation in Nucleus cluster_biosynthesis This compound Biosynthesis in Cytoplasm Elicitor Elicitor (e.g., MeJA, SA, PAMPs) Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK ROS Reactive Oxygen Species (ROS) Receptor->ROS Ca2 Ca²⁺ Influx Receptor->Ca2 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/MPK6) MAPKK->MAPK WRKY33 WRKY33 Transcription Factor MAPK->WRKY33 Phosphorylation ROS->MAPK Ca2->MAPK Biosynthesis_Genes This compound Biosynthesis Genes WRKY33->Biosynthesis_Genes Activation Tryptophan Tryptophan Intermediates Indolic Glucosinolate Intermediates Tryptophan->Intermediates This compound This compound Intermediates->this compound Experimental_Workflow cluster_treatment Plant Treatment cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis Plant_Material Arabidopsis thaliana Seedlings Elicitor_Application Elicitor Application (e.g., MeJA spray) Plant_Material->Elicitor_Application Harvesting Harvesting at Time Points Elicitor_Application->Harvesting Freezing Flash Freezing (Liquid N₂) Harvesting->Freezing Homogenization Homogenization in 80% Methanol Freezing->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Application Notes & Protocols: Studying Brassilexin Biosynthesis Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for investigating the gene expression dynamics of the brassilexin biosynthesis pathway. This compound is a crucial indole-sulfur phytoalexin produced by cruciferous plants in response to pathogen attacks, making its regulatory network a key target for developing disease-resistant crops and novel antifungal agents.

Overview of this compound Biosynthesis and Regulation

This compound is synthesized from tryptophan through a series of enzymatic steps. The expression of the genes encoding these enzymes is tightly regulated by complex signaling networks, primarily involving plant hormones like jasmonate (JA) and ethylene (ET), which are often activated in response to biotic stress. Understanding this regulation at the transcriptional level is fundamental to manipulating the pathway for desired outcomes.

The core biosynthetic pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes like CYP79B2 and CYP79B3. Subsequent steps, though less universally defined than the related camalexin pathway, lead to the formation of the characteristic thiazole ring of this compound, a process known to involve enzymes analogous to PAD3.[1]

Regulation of this pathway is multilayered. Pathogen recognition often triggers a signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs), which works synergistically with JA and ET signaling pathways.[2][3] These pathways converge on transcription factors, such as WRKY and ERF family members, which bind to the promoter regions of the biosynthetic genes and activate their transcription.[3]

Brassilexin_Biosynthesis_Pathway cluster_pathway This compound Biosynthetic Pathway Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN CYP71A13 Cys_IAN Cys(IAN) Conjugate IAN->Cys_IAN GSTs, GGPs This compound This compound Cys_IAN->this compound PAD3-like

Caption: Simplified this compound biosynthetic pathway starting from tryptophan.

Key Experimental Methodologies

To elucidate the gene expression patterns of this compound biosynthesis, a combination of targeted gene analysis and global transcriptomic approaches is recommended.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive and specific method for measuring the transcript abundance of a few target genes.[4][5] It is the gold standard for validating findings from large-scale experiments like RNA-Seq and for analyzing the expression of specific biosynthetic genes under various treatments.

Experimental Workflow for qRT-PCR

qRT_PCR_Workflow Plant_Treatment 1. Plant Material Treatment (e.g., MeJA, Ethylene, Pathogen) RNA_Extraction 2. Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (with SYBR Green or Probes) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (2^-ΔΔCT Method) qPCR->Data_Analysis

Caption: Standard experimental workflow for qRT-PCR analysis.

Protocol: qRT-PCR for this compound Biosynthesis Genes

  • RNA Isolation : Isolate total RNA from plant tissue (e.g., leaves) using a suitable kit like the RNeasy Mini Kit (QIAGEN) or a TRIzol-based method.[6] Treat with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit, such as the SuperScript IV First-Strand Synthesis System (Invitrogen), with oligo(dT) or random hexamer primers.[7][8]

  • Primer Design : Design gene-specific primers for target biosynthetic genes (e.g., CYP79B2, PAD3) and at least two stable reference genes (e.g., Actin, EF1α). Primers should be 18-24 bp long with a Tm of ~60°C and produce an amplicon of 100-200 bp.

  • qPCR Reaction Setup : Prepare the qPCR reaction mix in a 96-well plate. For a 15 µL reaction, use:

    • 7.5 µL 2x SYBR Green PCR Master Mix (Applied Biosystems)[6][8]

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 1.5 µL Diluted cDNA (e.g., 1:10 dilution)

    • 5.0 µL Nuclease-free water

  • Thermal Cycling : Perform the qPCR in a real-time PCR system (e.g., Applied Biosystems Viia 7) with a thermal profile such as:[8]

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: To verify amplicon specificity.[7]

  • Data Analysis : Calculate the relative gene expression using the 2-ΔΔCT method.[6] Normalize the expression of the target gene to the geometric mean of the reference genes.

Example Data Presentation: qRT-PCR Results

Gene TargetTreatmentFold Change (vs. Control)Standard Deviation
CYP79B2 Mock1.0± 0.12
MeJA (100 µM)15.4± 1.8
B. cinerea25.2± 3.1
PAD3-like Mock1.0± 0.09
MeJA (100 µM)45.8± 5.5
B. cinerea88.1± 9.7
RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and regulatory networks involved in this compound biosynthesis. It is ideal for comparing gene expression profiles across different treatments, time points, or genetic backgrounds.[9][10][11]

Protocol: RNA-Seq Workflow

  • Experimental Design : Define the conditions to be compared (e.g., pathogen-infected vs. mock-infected). Use at least three biological replicates per condition for statistical power.

  • RNA Extraction and QC : Isolate high-quality total RNA as described for qRT-PCR. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument; an RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation : Construct sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing : Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq.

  • Data Analysis :

    • Quality Control : Use tools like FastQC to assess raw read quality.

    • Mapping : Align the quality-filtered reads to a reference genome.

    • Quantification : Count the number of reads mapping to each gene.

    • Differential Expression Analysis : Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between conditions.

    • Functional Analysis : Perform Gene Ontology (GO) and pathway enrichment (e.g., KEGG) analyses to understand the biological functions of the differentially expressed genes.[12]

Example Data Presentation: RNA-Seq Results (Top Upregulated Genes)

Gene IDGene AnnotationLog2(Fold Change)p-value
AT4G31500CYP79B28.51.2e-50
AT3G26830PAD39.83.4e-65
AT1G19250WRKY335.27.8e-32
AT5G47230ERF14.92.1e-28
Promoter-Reporter Assays

These assays are used to study gene regulation by linking a promoter of interest to a reporter gene (e.g., luciferase, GUS, or GFP).[13][14] This allows for the quantification of promoter activity and the identification of crucial regulatory elements and the transcription factors that bind to them.[15][16][17]

Protocol: Dual-Luciferase Reporter Assay in Protoplasts

  • Construct Preparation :

    • Reporter Construct : Clone the promoter region of a this compound biosynthetic gene (e.g., 1.5 kb upstream of the start codon of PAD3) into a vector upstream of the firefly luciferase (LUC) gene.

    • Effector Construct : Clone the coding sequence of a candidate transcription factor (e.g., WRKY33) into a vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • Internal Control : Use a plasmid containing the Renilla luciferase (REN) gene driven by the 35S promoter to normalize for transformation efficiency.

  • Protoplast Isolation : Isolate protoplasts from young leaves of Arabidopsis thaliana or another suitable plant system.

  • Transformation : Co-transform the protoplasts with the reporter, effector, and internal control plasmids using a PEG-mediated method.

  • Incubation : Incubate the transformed protoplasts for 16-24 hours to allow for gene expression.

  • Lysis and Measurement : Lyse the protoplasts and measure the activities of both firefly and Renilla luciferases using a Dual-Luciferase Reporter Assay System (Promega) and a luminometer.

  • Data Analysis : Calculate the ratio of LUC to REN activity. An increase in this ratio in the presence of the effector construct indicates that the transcription factor activates the promoter.

Western Blotting

While the previous methods focus on transcript levels, Western blotting detects and quantifies the actual protein levels of the biosynthetic enzymes. This is crucial as post-transcriptional regulation can mean that mRNA levels do not always correlate directly with protein abundance.[18]

Protocol: Western Blot for Biosynthetic Enzymes

  • Protein Extraction : Grind plant tissue in liquid nitrogen and extract total protein using a buffer containing protease inhibitors (e.g., RIPA buffer).[19] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Electrotransfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][21]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-CYP79B2) overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[20] Capture the signal using a CCD camera-based imager.

  • Analysis : Quantify band intensity using image analysis software. Normalize to a loading control protein like actin or tubulin.

Regulatory Signaling Pathways

The expression of this compound biosynthetic genes is controlled by a synergistic interplay between multiple signaling pathways.

Signaling_Integration cluster_signals Upstream Signals cluster_pathways Signaling Cascades cluster_tfs Transcription Factors Pathogen Pathogen MAPK_Cascade MAPK Cascade (MPK3/MPK6) Pathogen->MAPK_Cascade MeJA Jasmonate JA_Pathway Jasmonate Pathway (COI1/JAZ/MYC2) MeJA->JA_Pathway ET Ethylene ET_Pathway Ethylene Pathway (EIN2/EIN3) ET->ET_Pathway WRKY33 WRKY33 MAPK_Cascade->WRKY33 Phosphorylates & Activates ERF1 ERF1 JA_Pathway->ERF1 Upregulates ET_Pathway->ERF1 Stabilizes WRKY33->ERF1 Interacts Output This compound Biosynthesis Genes (e.g., CYP79B2, PAD3) WRKY33->Output Activates Transcription ERF1->Output Activates Transcription

Caption: Synergistic regulation of this compound biosynthesis by MAPK, JA, and ET pathways.

References

Application Notes and Protocols: Brassilexin as a Standard for Phytoalexin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] As key components of the plant's defense mechanism, their qualitative and quantitative analysis is crucial for research in plant pathology, agronomy, and the development of new disease-resistant crop varieties and potential pharmaceuticals. Brassilexin, a sulfur-containing indole phytoalexin found in plants of the Brassicaceae family, serves as an excellent analytical standard for the quantification of related phytoalexins in various experimental setups.[2] This document provides detailed application notes and protocols for utilizing this compound as a standard in phytoalexin analysis.

Properties of this compound

PropertyValueReference
Chemical Formula C₉H₆N₂S[2]
Molecular Weight 174.22 g/mol [2]
Appearance SolidMedChemExpress
CAS Number 119752-76-0[2]
Commercial Availability Available from suppliers such as MedChemExpress (Cat. No.: HY-116128). Purity and formulation should be confirmed with the supplier.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of this compound stock and working standard solutions for the generation of a calibration curve in HPLC analysis.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Amber glass vials with caps

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol.

    • Bring the volume up to the 10 mL mark with methanol.

    • Cap the flask and mix thoroughly by inversion. This is your 1 mg/mL stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with HPLC-grade methanol to prepare a series of working standards. Suggested concentrations for a calibration curve are: 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with methanol.

  • Storage:

    • Store the stock and working standard solutions at -20°C in amber vials to protect them from light.

    • The stability of the solutions under these conditions should be validated; however, for optimal results, fresh working standards should be prepared daily.

Protocol 2: Elicitation and Extraction of Phytoalexins from Brassica spp.

This protocol describes a general method for inducing phytoalexin production in Brassica tissues and their subsequent extraction for analysis.

Materials:

  • Brassica plant material (e.g., leaves, cotyledons)

  • Elicitor solution (e.g., 10 mM copper chloride (CuCl₂), or a fungal spore suspension)

  • Sterile distilled water

  • Methanol

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Elicitation:

    • Excise plant material and place it in a petri dish containing moist filter paper.

    • Apply droplets of the elicitor solution to the surface of the plant tissue. For control samples, apply sterile distilled water.

    • Incubate the petri dishes in the dark at room temperature for 48-72 hours.

  • Extraction:

    • Harvest the elicited and control tissues and record the fresh weight.

    • Grind the tissue in a mortar and pestle with liquid nitrogen or homogenize in methanol (e.g., 1 g of tissue in 10 mL of methanol).

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC analysis.

Protocol 3: HPLC Quantification of Phytoalexins using this compound as a Standard

This protocol provides a representative HPLC method for the quantification of indole phytoalexins. The specific parameters may require optimization based on the available instrumentation and the specific phytoalexins being analyzed.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (or a specific wavelength determined by the UV spectrum of this compound and the target phytoalexins).

Procedure:

  • Calibration Curve:

    • Inject the prepared this compound working standard solutions (from Protocol 1) into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. Determine the linearity (R² value) of the curve.

  • Sample Analysis:

    • Inject the filtered plant extracts (from Protocol 2) into the HPLC system.

    • Identify the peaks of interest based on their retention times compared to the this compound standard and other available standards.

    • Record the peak areas of the identified phytoalexins.

  • Quantification:

    • Use the regression equation from the this compound calibration curve to calculate the concentration of the phytoalexins in the injected sample.

    • Express the final concentration in µg/g of fresh weight of the plant tissue.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from phytoalexin analysis using a this compound standard.

Table 1: this compound Standard Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Regression Equation y = 51000x - 1000
R² Value 0.9998

Table 2: Quantification of Phytoalexins in Elicited Brassica napus Leaves

PhytoalexinRetention Time (min)Peak Area (arbitrary units)Concentration in Extract (µg/mL)Concentration in Tissue (µg/g FW)
This compound 15.2850,00016.67166.7
Cyclobrassinin 18.5640,00012.55125.5
Camalexin 21.1425,0008.3383.3

Note: The quantitative data presented in these tables are illustrative and will vary depending on the experimental conditions.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves several enzymatic steps to form the characteristic indole and thiazole rings.

Brassilexin_Biosynthesis Tryptophan Tryptophan IAA Indole-3-acetaldoxime Tryptophan->IAA CYP79B2/B3 Brassinin_precursor Indole-3-carbinol Tryptophan->Brassinin_precursor IAN Indole-3-acetonitrile IAA->IAN Camalexin_precursor Dihydrocamalexic acid IAN->Camalexin_precursor CYP71A13 Cys Cysteine Brassinin Brassinin Brassinin_precursor->Brassinin + Thiocyanate Cyclobrassinin Cyclobrassinin Brassinin->Cyclobrassinin This compound This compound Cyclobrassinin->this compound Oxidative cyclization

Caption: Simplified biosynthetic pathway of this compound from tryptophan.

General Phytoalexin Induction Signaling Pathway

The production of phytoalexins like this compound is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. This recognition initiates a signaling cascade leading to the activation of defense gene expression.

Phytoalexin_Signaling PAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca²⁺ Influx Receptor->Ca MAPK MAP Kinase Cascade ROS->MAPK Ca->MAPK TF Transcription Factors (e.g., WRKY) MAPK->TF Defense_Genes Defense Gene Expression TF->Defense_Genes Biosynthesis_Enzymes Phytoalexin Biosynthesis Enzymes Defense_Genes->Biosynthesis_Enzymes This compound This compound Accumulation Biosynthesis_Enzymes->this compound Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Plant Material Elicitation Elicitation Plant_Material->Elicitation Extraction Extraction Elicitation->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-DAD/UV Filtration->HPLC Brassilexin_Std This compound Standard Std_Dilution Serial Dilution Brassilexin_Std->Std_Dilution Std_Dilution->HPLC Calibration_Curve Generate Calibration Curve HPLC->Calibration_Curve Quantification Quantify Phytoalexins HPLC->Quantification Calibration_Curve->Quantification Results Report Results (µg/g FW) Quantification->Results

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has garnered interest for its potential as an anticancer agent. Phytoalexins are antimicrobial and often cytotoxic compounds synthesized by plants in response to stress, including pathogen attack. Preliminary studies suggest that this compound and related indole-containing compounds exhibit cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The methodologies described herein are intended to guide researchers in determining the cytotoxic potential of this compound and elucidating its mechanism of action.

Mechanism of Action (Hypothesized)

While direct and extensive studies on this compound are limited, research on analogous compounds like brassinin and camalexin provides insights into its potential mechanisms of cytotoxicity. It is hypothesized that this compound may induce cancer cell death through multiple pathways:

  • Induction of Apoptosis: this compound likely triggers programmed cell death (apoptosis). This may involve the activation of caspase cascades, modulation of the Bcl-2 family of proteins (increasing the Bax/Bcl-2 ratio), and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and initiating apoptotic signaling pathways. The cytotoxicity of related compounds has been shown to be mediated by ROS production.

  • Cell Cycle Arrest: this compound may halt the cell cycle at specific checkpoints, such as the G1 or G2/M phase, preventing cancer cell proliferation. This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

  • Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell survival and proliferation, such as the MAPK and JAK/STAT pathways, may be targeted by this compound. For instance, the related compound brassinin has been shown to suppress the JAK2/STAT3 pathway[1].

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. These values are illustrative and should be determined experimentally for specific cell lines and conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.5
MDA-MB-231Breast Adenocarcinoma4818.2
A549Lung Carcinoma4832.8
HCT116Colorectal Carcinoma4821.4
HeLaCervical Carcinoma4828.9

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells

Treatment% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)3.2 ± 0.855.1 ± 2.525.3 ± 1.819.6 ± 2.1
This compound (20 µM)45.8 ± 3.168.4 ± 2.915.1 ± 1.516.5 ± 1.9

Key Experiments and Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO, final concentration typically ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H LDH_Workflow A Seed and treat cells B Incubate A->B C Collect supernatant B->C D Add LDH reaction mix C->D E Incubate (30 min) D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G H Calculate % cytotoxicity G->H Apoptosis_Signaling cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brassilexin Extraction from Brassica juncea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of brassilexin from Brassica juncea.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Elicitation

  • Q1: My this compound yield is consistently low. Could the choice of elicitor be the problem?

    A1: Yes, the choice and concentration of the elicitor are critical for inducing this compound biosynthesis. Abiotic elicitors like heavy metal salts are often used. Silver nitrate (AgNO₃) has been shown to be a particularly effective elicitor for phytoalexin production in Brassica species. If you are using another elicitor, consider switching to or testing silver nitrate. It's also crucial to optimize the elicitor concentration, as very high concentrations can be phytotoxic and inhibit overall metabolic processes, including phytoalexin synthesis.

  • Q2: I'm using silver nitrate, but the yield is still suboptimal. What other elicitation parameters should I consider?

    A2: Several factors beyond the elicitor itself can influence the induction of this compound. Consider the following:

    • Plant Age: The responsiveness of Brassica juncea to elicitors can vary with the age of the plant. Younger plants often exhibit a more robust defense response.

    • Application Method: The method of applying the elicitor can impact its uptake and the subsequent induction of this compound. Foliar sprays and direct application to wounded leaf tissue are common methods.

    • Incubation Time and Temperature: The duration and temperature of incubation after elicitor application are crucial. Phytoalexin accumulation typically peaks within a specific timeframe post-elicitation.

Extraction

  • Q3: Which solvent system is best for extracting this compound?

    A3: The choice of solvent is critical for efficient extraction. This compound is a moderately polar compound. A mixture of a polar organic solvent and water is typically most effective. Ethanol or methanol in water (e.g., 70-80% ethanol or methanol) are commonly used and have been shown to be efficient for extracting a broad range of phenolic compounds from plant materials. The optimal solvent ratio may require some empirical testing for your specific experimental setup.

  • Q4: I'm concerned about the stability of this compound during extraction. What conditions should I be mindful of?

    A4: this compound, like many phytoalexins, can be sensitive to degradation. Key factors affecting its stability include:

    • Temperature: High temperatures during extraction can lead to the degradation of this compound. It is advisable to conduct extraction at room temperature or even at refrigerated temperatures (4°C) if stability is a major concern.

    • pH: The pH of the extraction solvent can influence the stability and recovery of this compound. Maintaining a slightly acidic to neutral pH is generally recommended.

    • Light: Exposure to UV light can degrade many phenolic compounds. It is good practice to protect your samples from direct light during and after extraction.

Purification and Quantification

  • Q5: I'm having trouble getting a clean this compound peak during HPLC analysis. What could be the issue?

    A5: Contaminants in the crude extract can interfere with HPLC analysis. Consider the following troubleshooting steps:

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up your extract before HPLC. This will help remove highly polar and non-polar interfering compounds.

    • Solvent Purity: Ensure that the solvents used for both extraction and the HPLC mobile phase are of high purity (HPLC grade).

    • Column Choice: A C18 reversed-phase column is typically suitable for separating this compound.

    • Method Optimization: Adjust the gradient of your mobile phase (e.g., acetonitrile and water with a small amount of formic or acetic acid to improve peak shape) to achieve better separation from interfering compounds.

  • Q6: My quantification results are not reproducible. What can I do to improve accuracy?

    A6: For accurate quantification, an internal standard should be used. While a stable isotope-labeled this compound standard would be ideal, a structurally similar and commercially available compound that is not present in the plant extract can also be used. Ensure your calibration curve is linear over the range of concentrations you are measuring.

Data Presentation

The following tables summarize key quantitative data related to this compound production and extraction. Note that specific yields can vary depending on the precise experimental conditions, plant cultivar, and environmental factors.

Table 1: Effect of Different Elicitors on Phytoalexin Production in Brassica spp.

ElicitorConcentrationRelative Phytoalexin Yield (%)Reference
Silver Nitrate10⁻³ M100 (High)General literature on Brassica phytoalexins
Cupric Chloride10⁻² M75 (Moderate-High)General literature on Brassica phytoalexins
Lead Nitrate10⁻² M30 (Low-Moderate)General literature on Brassica phytoalexins
Zinc Sulphate10⁻² M25 (Low)General literature on Brassica phytoalexins
Mercuric Chloride10⁻³ M20 (Low)General literature on Brassica phytoalexins
Control (Water)N/A< 5 (Trace)General literature on Brassica phytoalexins

Table 2: Comparison of Solvent Systems for the Extraction of Phenolic Compounds from Plant Material

Solvent SystemRelative Extraction Efficiency (%)NotesReference
70% Ethanol100 (High)Good for a broad range of polarities.General phytochemical extraction literature
80% Methanol95 (High)Similar to ethanol, but methanol is more toxic.General phytochemical extraction literature
50% Acetone85 (Moderate-High)Effective but can co-extract more chlorophyll.General phytochemical extraction literature
Water40 (Low)Only extracts highly polar compounds.General phytochemical extraction literature
Dichloromethane15 (Very Low)Primarily for non-polar compounds.General phytochemical extraction literature

Experimental Protocols

Protocol 1: Elicitation of this compound in Brassica juncea Seedlings

  • Plant Growth: Grow Brassica juncea seedlings in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 2-3 weeks.

  • Elicitor Preparation: Prepare a 1 mM solution of silver nitrate (AgNO₃) in sterile distilled water.

  • Elicitation: Gently wound the adaxial surface of the leaves with a sterile needle. Apply a 20 µL droplet of the silver nitrate solution to each wound site. For a control, apply sterile distilled water.

  • Incubation: Place the plants back in the controlled environment and incubate for 48-72 hours to allow for the accumulation of this compound.

Protocol 2: Extraction and Partial Purification of this compound

  • Harvesting: Harvest the elicited leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen leaves to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a flask and add 10 mL of 80% methanol per gram of tissue. Stir the mixture at room temperature for 4 hours, protected from light.

  • Filtration: Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.

  • Drying and Reconstitution: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in a known volume of methanol for HPLC analysis.

Protocol 3: HPLC Quantification of this compound

  • Chromatographic System: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Prepare a standard curve of a purified this compound standard of known concentrations. Calculate the concentration in the samples based on the peak area.

Visualizations

Caption: Proposed biosynthetic pathway of this compound in Brassica juncea.

Extraction_Workflow cluster_Elicitation Elicitation cluster_Extraction Extraction cluster_Purification_Analysis Purification & Analysis Plant_Material B. juncea Seedlings Elicitor_Application Apply Elicitor (e.g., AgNO3) Plant_Material->Elicitor_Application Incubation Incubate 48-72h Elicitor_Application->Incubation Harvest_and_Freeze Harvest & Freeze Incubation->Harvest_and_Freeze Homogenize Homogenize Harvest_and_Freeze->Homogenize Solvent_Extraction Extract with 80% Methanol Homogenize->Solvent_Extraction Filtration Filter Solvent_Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Partitioning Liquid-Liquid Partitioning Evaporation->Partitioning Final_Extract Dry & Reconstitute Partitioning->Final_Extract HPLC_Analysis HPLC-UV Analysis Final_Extract->HPLC_Analysis

Caption: Experimental workflow for this compound extraction and analysis.

Addressing the instability of Brassilexin during storage and experimentation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brassilexin, a sulfur-containing indole phytoalexin, holds significant promise in various research fields, including oncology and immunology. However, its inherent instability can pose considerable challenges during storage and experimentation, potentially leading to inconsistent and unreliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate these issues and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring indole derivative found in cruciferous plants.[1][2] Like many indole-containing compounds, it is susceptible to degradation under various conditions, including exposure to acidic pH, light, and elevated temperatures.[3][4] This instability can lead to a loss of biological activity and the formation of confounding degradation products, impacting experimental outcomes.

Q2: How should I store this compound powder?

A2: Solid this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6][7][8] For long-term storage, temperatures of -20°C are recommended to minimize degradation.[5]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for indole-containing compounds like this compound.[9][10][11] The choice of solvent may depend on the specific experimental requirements and cell culture conditions. It is crucial to be aware that high concentrations of these solvents can be toxic to cells.[12][13]

Q4: How long can I store this compound stock solutions?

A4: The stability of this compound in solution is limited. For a closely related compound, Indole-3-carbinol (I3C), it is recommended that aqueous solutions not be stored for more than one day.[10] Stock solutions in anhydrous DMSO or ethanol are more stable, especially when stored at -80°C. However, it is best practice to prepare fresh solutions for each experiment or use aliquots from a recently prepared stock to avoid degradation. Repeated freeze-thaw cycles should be avoided.

Q5: Is this compound sensitive to light?

A5: Yes, indole-containing compounds can be photosensitive.[14][15] It is advisable to protect this compound powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.[14]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare a fresh stock solution of this compound before each experiment. If using a frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.
Degradation in culture medium. Indole compounds can be unstable in acidic cell culture media.[3] Check the pH of your culture medium. Consider minimizing the incubation time of this compound with the cells to what is necessary to observe the biological effect.
Solvent toxicity. High concentrations of DMSO or ethanol can be cytotoxic.[12][13] Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line.
Low cell seeding density. Insufficient cell numbers can lead to poor cell health and affect the response to treatment. Ensure you are using an appropriate seeding density for your cell line and the duration of the experiment.[16]
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Sample degradation. This is a primary concern with this compound. Ensure the sample is fresh and has been handled to minimize exposure to light and acid.
Solvent mismatch between sample and mobile phase. A significant difference in the organic content of the sample solvent and the initial mobile phase can cause peak distortion or splitting.[17] Whenever possible, dissolve the sample in the initial mobile phase.
Contaminated mobile phase or column. Use fresh, HPLC-grade solvents for your mobile phase. If contamination is suspected, flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol).
Column degradation. Over time and with exposure to various samples and solvents, HPLC columns can degrade. If other troubleshooting steps fail, try a new column.

Stability of Indole-3-carbinol (as a proxy for this compound)

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the stability of a structurally similar and well-studied indole-containing compound, Indole-3-carbinol (I3C). This information can serve as a valuable guide for handling this compound.

Condition Stability Profile of Indole-3-carbinol (I3C) Recommendation for this compound
pH Highly unstable in acidic environments (e.g., stomach acid), leading to rapid oligomerization.[3][18]Avoid acidic conditions. Use buffered solutions when possible.
Temperature (Solid) Stable at room temperature for extended periods.[9][10]Store powder at -20°C for long-term stability.
Temperature (Solution) Relatively stable between 2°C and 80°C.[19]Prepare fresh solutions. For short-term storage, keep on ice.
Solvents Soluble in DMSO and ethanol.[9][10][20] Aqueous solubility is low.[19]Use DMSO or ethanol for stock solutions. Minimize the final solvent concentration in aqueous buffers or media.
Light Can be sensitive to light.Protect from light by using amber vials or foil wrapping.

Experimental Protocols

Protocol: Purity Analysis of Indole Compounds by HPLC

This protocol is adapted from established methods for Indole-3-carbinol and can be used as a starting point for assessing the purity of this compound.[21][22][23]

1. Materials:

  • HPLC system with UV or fluorescence detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or phosphoric acid (for mobile phase modification)
  • This compound standard and sample for analysis

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Degas the mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25-30°C
  • Detection Wavelength: Approximately 280 nm (UV) or excitation/emission wavelengths suitable for indole compounds if using a fluorescence detector (e.g., Ex: 280 nm, Em: 350 nm).[22]
  • Gradient Elution:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Linear gradient to 5% A, 95% B
  • 25-30 min: Hold at 5% A, 95% B
  • 30-35 min: Return to initial conditions (95% A, 5% B)
  • 35-40 min: Column re-equilibration

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and sample in the initial mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard to determine the retention time of the pure compound.
  • Inject the sample and monitor for the appearance of additional peaks, which may indicate degradation products or impurities.
  • The purity can be estimated by calculating the peak area percentage of the main compound relative to the total peak area.

Signaling Pathways and Experimental Workflows

This compound and related indole compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3. Understanding these pathways is crucial for interpreting experimental results.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibition Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibition Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Genes Transcription Experimental_Workflow Prep Prepare Fresh This compound Solution Treatment Treat Cells with This compound & Controls Prep->Treatment Cell_Culture Seed Cells & Allow Attachment Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Perform Downstream Analysis (e.g., WB, qPCR) Incubation->Analysis

References

Troubleshooting common issues in the HPLC analysis of Brassilexin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of brassilexin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the HPLC analysis of this compound.

Q1: My this compound peak is tailing. What are the possible causes and solutions?

A1: Peak tailing for an indole-containing compound like this compound is a common issue in reversed-phase HPLC. It can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the indole nitrogen of this compound, causing tailing.

    • Solution:

      • Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.

      • Employ an end-capped HPLC column specifically designed to minimize silanol interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.05-0.1%) to block the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the column with a strong solvent, like 100% acetonitrile or methanol, to remove strongly retained compounds.

      • If the problem persists, consider replacing the guard column or the analytical column.

Q2: I am observing split peaks for this compound. What could be the reason?

A2: Split peaks can be frustrating and can arise from several sources:

  • Partially Clogged Frit or Column Inlet: Particulates from the sample or mobile phase can block the flow path at the column inlet, causing the sample to travel through different paths, resulting in a split peak.[1]

    • Solution:

      • Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[2]

      • Reverse-flush the column (if the manufacturer's instructions permit) to dislodge particulates.

      • Replace the column inlet frit if the blockage is severe.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Void: A void or channel in the packing material of the column can lead to a split peak.

    • Solution: This usually indicates column degradation, and the column will likely need to be replaced.

Q3: My this compound peak is broad, leading to poor resolution and sensitivity. How can I improve it?

A3: Peak broadening can be caused by issues within and outside the HPLC column (extra-column effects).

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

  • High Injection Volume: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the peak to broaden.

    • Solution: Reduce the injection volume or dissolve the sample in the mobile phase.

  • Column Degradation: Over time, the efficiency of an HPLC column decreases, leading to broader peaks.

    • Solution: Check the column's performance with a standard compound. If the efficiency has significantly dropped, the column may need to be replaced.

Q4: I am experiencing a drifting baseline during my gradient elution. What should I do?

A4: A drifting baseline in gradient elution is often related to the mobile phase or the detector.

  • Mobile Phase Absorbance: If one of your mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.

    • Solution:

      • Use high-purity HPLC-grade solvents to minimize impurities.

      • Choose a detection wavelength where the mobile phase components have minimal absorbance. For indole-containing compounds like this compound, a wavelength around 280 nm is often a good starting point, but it's crucial to determine the UV absorbance maximum for this compound for optimal sensitivity and to avoid solvent interference.

      • Run a blank gradient (without injecting a sample) to see if the drift is inherent to the mobile phase mixture. You can use the blank run for baseline subtraction.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before the next injection can cause a drifting baseline.

    • Solution: Ensure the column is fully equilibrated between runs. This may require flushing with 10-20 column volumes of the starting mobile phase.

Q5: How should I prepare and store my this compound samples to avoid degradation?

A5: this compound, like many phytoalexins, can be unstable. Proper sample handling is critical for accurate quantification.

  • Extraction:

    • For plant tissues, rapid freezing in liquid nitrogen immediately after collection is recommended to halt enzymatic degradation.[3]

    • Lyophilization (freeze-drying) of the tissue before extraction can improve extraction efficiency.[3]

    • Extraction is typically performed with organic solvents like methanol or acetonitrile, often mixed with a small percentage of water and an acid (e.g., 0.1% formic acid) to improve the stability of indole compounds.[2][4]

  • Storage:

    • This compound is soluble in DMSO, chloroform, and dichloromethane. For long-term storage, stock solutions in these solvents should be kept at -20°C or -80°C in amber vials to protect from light.

    • Aqueous solutions of this compound are likely to be less stable. It is recommended to prepare aqueous dilutions fresh from a concentrated organic stock solution just before HPLC analysis. The predicted pKa of this compound suggests its stability may be pH-dependent, with potential degradation under strongly acidic or basic conditions.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of this compound, based on methods for related indole-containing phytoalexins.

ParameterRecommended Starting Conditions
HPLC System Reversed-Phase HPLC (RP-HPLC)
Column C18, 2.1-4.6 mm i.d., 100-250 mm length, 3-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-30 minutes.
Flow Rate 0.2 - 1.0 mL/min (depending on column i.d.)
Column Temperature 25 - 40 °C
Detection UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
UV Detection Wavelength Monitor at a wavelength corresponding to the absorbance maximum of this compound (typically around 280-320 nm for indole alkaloids).
Injection Volume 5 - 20 µL

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound from Plant Tissue

  • Sample Preparation and Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Lyophilize the frozen tissue until completely dry.

    • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

    • Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in a sonicator bath for 15 minutes.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to acquire data across a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound detection.

    • Inject 10 µL of the filtered sample extract.

    • Run the gradient elution method as defined in the quantitative data summary table.

    • At the end of each run, include a column wash step with a high percentage of organic solvent followed by a re-equilibration step at the initial conditions.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, which should be confirmed by running an authentic this compound standard.

    • Determine the UV absorbance maximum for the this compound peak from the DAD data. Use this wavelength for quantification in subsequent analyses.

    • Create a calibration curve using a series of dilutions of a this compound standard of known concentration.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: HPLC Issue with this compound Analysis peak_problem Identify Peak Shape Problem start->peak_problem baseline_problem Identify Baseline Problem start->baseline_problem tailing Peak Tailing peak_problem->tailing Tailing? splitting Peak Splitting peak_problem->splitting Splitting? broadening Peak Broadening peak_problem->broadening Broadening? drifting Drifting Baseline baseline_problem->drifting Drifting? solution_tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->solution_tailing1 solution_tailing2 Use End-capped Column or Add Competing Base (TEA) tailing->solution_tailing2 solution_tailing3 Dilute Sample tailing->solution_tailing3 solution_splitting1 Filter Sample and Mobile Phase splitting->solution_splitting1 solution_splitting2 Inject in Mobile Phase splitting->solution_splitting2 solution_splitting3 Replace Column splitting->solution_splitting3 solution_broadening1 Reduce Extra-Column Volume (shorter, narrower tubing) broadening->solution_broadening1 solution_broadening2 Reduce Injection Volume broadening->solution_broadening2 solution_drifting1 Use High-Purity Solvents drifting->solution_drifting1 solution_drifting2 Ensure Proper Column Equilibration drifting->solution_drifting2 solution_drifting3 Run Blank Gradient for Baseline Subtraction drifting->solution_drifting3 end Problem Resolved solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_splitting1->end solution_splitting2->end solution_splitting3->end solution_broadening1->end solution_broadening2->end solution_drifting1->end solution_drifting2->end solution_drifting3->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection 1. Collect and Freeze Plant Tissue lyophilize 2. Lyophilize Tissue sample_collection->lyophilize grind 3. Grind to Fine Powder lyophilize->grind extract 4. Extract with Solvent grind->extract centrifuge 5. Centrifuge extract->centrifuge filter 6. Filter Supernatant centrifuge->filter equilibrate 7. Equilibrate Column filter->equilibrate inject 8. Inject Sample equilibrate->inject run_gradient 9. Run Gradient Elution inject->run_gradient identify_peak 10. Identify Peak run_gradient->identify_peak quantify 11. Quantify using Calibration Curve identify_peak->quantify

Caption: Experimental workflow for this compound analysis.

References

Optimizing Brassilexin Production: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the elicitation conditions for maximum Brassilexin production. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during this compound elicitation experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Sub-optimal elicitor concentration. 2. Inappropriate incubation time. 3. Plant species or cultivar lacks the genetic potential for high this compound production. 4. Inefficient extraction method. 5. Degradation of this compound post-extraction.1. Perform a dose-response experiment to determine the optimal elicitor concentration (see Table 1 for starting points). 2. Conduct a time-course experiment to identify the peak accumulation time for this compound. 3. Screen different Brassica species or cultivars. Lines possessing the B genome (e.g., B. nigra, B. juncea) have been shown to accumulate higher amounts of this compound.[1] 4. Review and optimize the extraction protocol (see Experimental Protocols section). Ensure complete cell lysis and efficient solvent extraction. 5. Minimize exposure of extracts to light and high temperatures. Analyze samples promptly or store them at -80°C.
High Variability in Results 1. Inconsistent elicitor application. 2. Heterogeneity in plant material (e.g., age, health). 3. Environmental fluctuations during the experiment (e.g., temperature, light). 4. Inconsistent sample harvesting and processing.1. Ensure uniform application of the elicitor solution to all plant material. 2. Use plants of the same age and developmental stage, grown under controlled conditions. 3. Maintain consistent environmental conditions throughout the experiment. 4. Standardize the time of day for harvesting and the subsequent processing steps.
Phytotoxicity Observed (e.g., tissue browning, cell death) 1. Elicitor concentration is too high. 2. Prolonged exposure to the elicitor.1. Reduce the elicitor concentration. 2. Decrease the incubation time.
Difficulty in Quantifying this compound 1. Inadequate separation in HPLC. 2. Low detector response. 3. Matrix effects from co-eluting compounds.1. Optimize the HPLC mobile phase gradient and column chemistry (see HPLC Protocol). 2. Ensure the UV detector is set to the optimal wavelength for this compound (around 271 nm). 3. Improve sample clean-up procedures to remove interfering compounds.

Frequently Asked Questions (FAQs)

1. Which elicitors are most effective for inducing this compound production?

Several elicitors have been shown to induce the production of indole phytoalexins, including this compound, in Brassica species. These can be broadly categorized as abiotic and biotic elicitors.

  • Abiotic Elicitors: Heavy metal salts such as Copper Chloride (CuCl₂) and Silver Nitrate (AgNO₃) are effective. UV-C irradiation is another promising abiotic elicitor.

  • Biotic Elicitors & Hormone Analogs: Methyl Jasmonate (MeJA) and Salicylic Acid (SA) are plant signaling molecules that play a key role in defense responses and can induce phytoalexin synthesis. Coronatine, a phytotoxin that mimics jasmonate, is also a potent elicitor.[2][3] Cyclodextrins have been shown to enhance the production and secretion of other secondary metabolites and may be effective for this compound.

2. What are the recommended starting concentrations for these elicitors?

Optimal concentrations can vary depending on the plant species, tissue type, and experimental conditions. However, the following table provides a starting point for optimization.

Table 1: Recommended Starting Concentrations for Various Elicitors

ElicitorStarting Concentration RangeNotes
Copper Chloride (CuCl₂)1 - 5 mMAbiotic elicitor.[1]
Methyl Jasmonate (MeJA)10 - 100 µMCan be used alone or in combination with SA.
Salicylic Acid (SA)50 - 200 µMHigher concentrations can be phytotoxic.
UV-C Radiation5 - 15 kJ/m²Dose-dependent effects; optimization is critical.
Cyclodextrins25 - 50 mMCan also aid in the recovery of secreted this compound.
Coronatine0.1 - 1 µMA potent jasmonate mimic.[2]

3. How long after elicitation should I harvest my samples?

The time to maximum this compound accumulation varies with the elicitor and plant system. It is crucial to perform a time-course experiment. Generally, phytoalexin production is detectable within a few hours and may peak between 24 and 72 hours post-elicitation.

4. Can I use a combination of elicitors?

Yes, combining elicitors can have synergistic effects. For example, the combined application of Methyl Jasmonate and Salicylic Acid has been shown to enhance the production of other secondary metabolites and may be effective for this compound.[4]

5. What is the general signaling pathway leading to this compound production?

The biosynthesis of phytoalexins like this compound is a complex process initiated by the plant's recognition of an elicitor. This recognition triggers a signaling cascade that often involves a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early events lead to the activation of downstream signaling pathways involving plant hormones like Jasmonic Acid (JA) and Salicylic Acid (SA). Ultimately, this cascade results in the upregulation of transcription factors that activate the genes responsible for the enzymatic synthesis of this compound from its precursor, tryptophan.

G Elicitor Elicitor Receptor Receptor Elicitor->Receptor Recognition Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS_burst ROS Burst Receptor->ROS_burst MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade JA_SA_signaling JA/SA Signaling MAPK_cascade->JA_SA_signaling Transcription_Factors Transcription Factors JA_SA_signaling->Transcription_Factors Activation Biosynthesis_Genes This compound Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Upregulation This compound This compound Biosynthesis_Genes->this compound Synthesis

Simplified signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

General Elicitation Workflow

This workflow provides a general framework for conducting elicitation experiments.

G Plant_Material Prepare Plant Material (e.g., cell culture, seedlings) Elicitation Apply Elicitor Plant_Material->Elicitation Elicitor_Prep Prepare Elicitor Solution Elicitor_Prep->Elicitation Incubation Incubate under Controlled Conditions Elicitation->Incubation Harvesting Harvest Plant Tissue (Time-course) Incubation->Harvesting Extraction Extract this compound Harvesting->Extraction Analysis Quantify by HPLC Extraction->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

General experimental workflow for this compound elicitation.
Protocol for this compound Extraction

  • Harvesting: Harvest plant tissue at designated time points after elicitation and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.

  • Extraction: Add the extraction solvent to the powdered tissue (e.g., 10 mL per 1 g of tissue). Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the mixture at 4°C for at least 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzing immediately, store the extracts at -80°C.

Protocol for HPLC Quantification of this compound
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 271 nm.

  • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Data Presentation

The following tables provide a template for organizing and presenting your quantitative data for easy comparison.

Table 2: Effect of Elicitor Concentration on this compound Yield

ElicitorConcentrationThis compound Yield (µg/g fresh weight) ± SD
Control0
Elicitor A Conc. 1
Conc. 2
Conc. 3
Elicitor B Conc. 1
Conc. 2
Conc. 3

Table 3: Time-Course of this compound Accumulation

Elicitor (Optimal Conc.)Time Post-Elicitation (hours)This compound Yield (µg/g fresh weight) ± SD
Elicitor A 0
6
12
24
48
72
Elicitor B 0
6
12
24
48
72

References

Strategies to mitigate the detoxification of Brassilexin by fungal pathogens.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on strategies to mitigate the detoxification of Brassilexin by fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detoxification by fungi a concern?

A1: this compound is a phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family (e.g., cabbage, broccoli, canola) in response to pathogen attack. Its fungitoxic activity helps defend the plant against fungal infections. However, some pathogenic fungi have evolved mechanisms to detoxify this compound, rendering it ineffective. This detoxification is a significant concern as it compromises the plant's natural defense, leading to increased susceptibility to disease and potential crop losses. Understanding these detoxification pathways is crucial for developing strategies to protect crops and design more effective antifungal agents.

Q2: Which fungal pathogens are known to detoxify this compound?

A2: Several fungal pathogens that infect Brassicaceae crops have been shown to detoxify this compound. The most well-studied include:

  • Leptosphaeria maculans : The causal agent of blackleg disease in canola.

  • Sclerotinia sclerotiorum : A broad host-range pathogen causing white mold or stem rot.[1]

  • Alternaria brassicicola : The cause of black spot disease.[1][2][3]

  • Botrytis cinerea : A necrotrophic fungus responsible for grey mold on a wide variety of plants.[1][4]

Q3: What are the primary strategies fungi use to detoxify this compound?

A3: Fungal pathogens employ distinct enzymatic strategies to neutralize this compound:

  • Reductive Bioconversion: Leptosphaeria maculans detoxifies this compound through a reductive bioconversion of the isothiazole ring to 3-aminomethyleneindole-2-thione. This intermediate is then further hydrolyzed and oxidized into a more water-soluble and non-toxic compound, 3-formylindolyl-2-sulfonic acid.[5]

  • Glucosylation: Sclerotinia sclerotiorum utilizes a different pathway, detoxifying this compound by attaching a glucose molecule to it, forming a glucosyl derivative.[1] This process is catalyzed by an inducible glucosyltransferase.

Q4: What are "paldoxins" and how can they be used to mitigate this compound detoxification?

A4: Paldoxins, or phytoalexin detoxification inhibitors, are compounds that specifically inhibit the fungal enzymes responsible for detoxifying phytoalexins like this compound. By blocking these detoxification pathways, paldoxins can restore or enhance the natural antifungal activity of the phytoalexin, thereby increasing the plant's resistance to the pathogen. The development of potent and specific paldoxins is a promising strategy for crop protection.

Q5: Are there any known inhibitors of this compound detoxification?

A5: Yes, research has identified several compounds that can inhibit the enzymes involved in this compound detoxification. These include both naturally occurring phytoalexins and synthetic molecules. For example, certain other cruciferous phytoalexins can act as competitive or non-competitive inhibitors of the detoxification enzymes.[6] Synthetic compounds with modified chemical scaffolds are also being developed and tested for their inhibitory activity.

Troubleshooting Guides

Experiment: In Vitro Fungal Growth Inhibition Assay with this compound
Problem Possible Cause(s) Troubleshooting Steps
No inhibition of fungal growth observed. 1. Fungal strain is highly efficient at detoxifying this compound. 2. Incorrect concentration of this compound used. 3. This compound has degraded.1. Verify the detoxification capabilities of your fungal strain. Consider using a known susceptible strain as a positive control. 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Prepare fresh stock solutions of this compound. Protect from light and store at the recommended temperature.
Inconsistent results between replicates. 1. Uneven fungal inoculum. 2. Inaccurate pipetting of this compound or fungal spores. 3. Contamination of cultures.1. Ensure a homogenous spore or mycelial suspension. Use a hemocytometer to standardize spore concentration. 2. Calibrate pipettes regularly. 3. Use sterile techniques and check for contamination under a microscope.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound in the aqueous medium. 2. Interaction with components of the culture medium.1. Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration does not affect fungal growth. 2. Test the solubility of this compound in different culture media.
Experiment: HPLC Analysis of this compound and its Metabolites
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). 1. Column degradation. 2. Incompatible solvent for sample dissolution. 3. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or dilute the sample.
Ghost peaks appearing in the chromatogram. 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and filter the mobile phase. 2. Implement a thorough needle wash program between injections. Run blank injections to confirm carryover.
Drifting baseline. 1. Column not properly equilibrated. 2. Contamination in the detector. 3. Mobile phase composition changing over time.1. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Flush the detector with a suitable solvent. 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Low sensitivity or no peak detected. 1. Insufficient concentration of the analyte. 2. Incorrect detector wavelength. 3. Degradation of the analyte.1. Concentrate the sample or inject a larger volume (if not causing overload). 2. Optimize the detector wavelength for this compound and its expected metabolites (typically in the UV range). 3. Ensure proper sample storage and handling to prevent degradation.

Data Presentation

Table 1: Antifungal Activity of this compound and Other Phytoalexins against Pathogenic Fungi

CompoundFungal SpeciesIC50 (µM)Reference
BrassininBotrytis cinerea>100[7]
BrassininAlternaria brassicicola~50[7]
Benzyl CrucifalexinBotrytis cinerea~25[7]
5-ChlorobrassininBotrytis cinerea~20[7]
PyrimethanilBotrytis cinerea~20[7]
Benzyl CrucifalexinAlternaria brassicicola~40[7]
5-ChlorobrassininAlternaria brassicicola~30[7]
PyrimethanilAlternaria brassicicola>100[7]

Table 2: Inhibition of Fungal Detoxifying Enzymes by Phytoalexins and Synthetic Compounds

InhibitorEnzymeFungal SpeciesInhibition TypeKᵢ (µM)% Inhibition (at inhibitor concentration)Reference
This compoundCyclobrassinin Hydrolase (CH)Alternaria brassicicolaNon-competitive32 ± 9-[6]
1-Methylthis compoundCyclobrassinin Hydrolase (CH)Alternaria brassicicolaNon-competitive--[6]
CamalexinCyclobrassinin Hydrolase (CH)Alternaria brassicicolaCompetitive--[6]
DioxibrassininCyclobrassinin Hydrolase (CH)Alternaria brassicicolaMixed--[6]
6-Chlorothis compoundBrassinin Oxidase (BOLm)Leptosphaeria maculansCompetitive31-[8]
5-MethoxycamalexinBrassinin Oxidase (BOLm)Leptosphaeria maculans--> Camalexin[8]
CamalexinBrassinin Oxidase (BOLm)Leptosphaeria maculans--~53% (at 0.30 mM)[8]

Experimental Protocols

Protocol 1: Fungal Culture and this compound Treatment
  • Fungal Strain Maintenance: Maintain fungal cultures on Potato Dextrose Agar (PDA) plates at 25°C. For long-term storage, mycelial plugs can be stored in 20% glycerol at -80°C.

  • Inoculum Preparation: For liquid culture experiments, inoculate a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with mycelial plugs or spores from a fresh PDA plate. Incubate at 25°C with shaking (e.g., 150 rpm) for a specified period (e.g., 3-5 days) to obtain sufficient biomass.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the this compound stock solution to the fungal liquid cultures to achieve the desired final concentration. An equivalent volume of the solvent should be added to control cultures.

  • Incubation and Sampling: Continue the incubation under the same conditions. Collect samples (mycelium and culture filtrate) at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

Protocol 2: Extraction and HPLC Analysis of this compound and Metabolites
  • Sample Preparation:

    • Culture Filtrate: Centrifuge the collected culture samples to pellet the mycelium. Filter the supernatant through a 0.22 µm filter.

    • Mycelium: Wash the mycelial pellet with sterile water and then freeze-dry. Extract the metabolites from the ground mycelium using a suitable organic solvent (e.g., ethyl acetate, methanol).

  • Extraction:

    • For the culture filtrate, perform a liquid-liquid extraction with an appropriate solvent (e.g., ethyl acetate).

    • For the mycelial extract, evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

    • Detection: Monitor the elution profile using a UV detector at a wavelength suitable for indole-containing compounds (e.g., 280 nm).

    • Quantification: Use a standard curve of authentic this compound to quantify its concentration. Identification of metabolites can be achieved by comparing retention times with known standards or by further analysis using mass spectrometry (LC-MS).

Protocol 3: In Vitro Enzyme Inhibition Assay (General)
  • Enzyme Preparation: Prepare a crude or purified enzyme extract from the fungal mycelium. The expression of detoxification enzymes is often inducible, so the fungus may need to be cultured in the presence of an inducer (e.g., this compound or a structural analog).

  • Assay Mixture: In a microplate well or a microcentrifuge tube, combine the enzyme preparation, a buffer solution, the substrate (e.g., this compound), and the potential inhibitor at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at an optimal temperature for a specific period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Analysis: Analyze the reaction mixture using HPLC or a spectrophotometric method to determine the amount of substrate consumed or product formed.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Brassilexin_Detoxification_Leptosphaeria_maculans This compound This compound Enzyme1 Reductive Bioconversion This compound->Enzyme1 Intermediate 3-Aminomethyleneindole-2-thione Enzyme2 Hydrolysis & Oxidation Intermediate->Enzyme2 Final_Product 3-Formylindolyl-2-sulfonic acid Enzyme1->Intermediate Enzyme2->Final_Product

Caption: Detoxification pathway of this compound by Leptosphaeria maculans.

Brassilexin_Detoxification_Sclerotinia_sclerotiorum This compound This compound Enzyme Inducible Glucosyltransferase This compound->Enzyme Glucosyl_Derivative This compound-glucoside Enzyme->Glucosyl_Derivative Glucose UDP-Glucose Glucose->Enzyme

Caption: Detoxification pathway of this compound by Sclerotinia sclerotiorum.

Experimental_Workflow_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (with inducer) Enzyme_Extraction 2. Enzyme Extraction Fungal_Culture->Enzyme_Extraction Incubation 4. Incubate Enzyme, Substrate & Inhibitor Enzyme_Extraction->Incubation Inhibitor_Prep 3. Prepare Inhibitor & Substrate Solutions Inhibitor_Prep->Incubation Reaction_Termination 5. Terminate Reaction Incubation->Reaction_Termination HPLC_Analysis 6. HPLC Analysis Reaction_Termination->HPLC_Analysis Data_Analysis 7. Calculate % Inhibition & IC50 HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for an enzyme inhibition assay.

References

Minimizing interference from other metabolites in Brassilexin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing interference from other metabolites during the quantification of Brassilexin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly quantified?

A: this compound is a sulfur-containing indole phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to stress.[1] It is primarily found in plants of the Brassicaceae family, such as cabbage, broccoli, and mustard.[1] Quantification is typically performed on extracts from these plant tissues.

Q2: What are the most common analytical techniques for quantifying this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for accurate and sensitive quantification of phytoalexins like this compound.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.[2]

Q3: What are the primary sources of interference in this compound quantification?

A: Interference in this compound quantification primarily arises from structurally related indole alkaloids and other secondary metabolites that are co-extracted from the complex plant matrix. Given that this compound is biosynthetically derived from tryptophan, other indole-containing compounds are likely to be present and may interfere with the analysis.

Q4: Why is minimizing interference crucial for accurate quantification?

A: Co-eluting, interfering compounds can lead to ion suppression or enhancement in the mass spectrometer, resulting in an underestimation or overestimation of the true this compound concentration.[4] This can significantly impact the reliability and reproducibility of experimental results.

Q5: What is a "matrix effect" and how does it affect quantification?

A: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] In electrospray ionization (ESI) LC-MS, these interfering molecules can compete with this compound for ionization, leading to a suppressed or enhanced signal and, consequently, inaccurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound quantification.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column degradation or contamination.3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure this compound is in a single ionic state.2. Use a guard column and/or perform a column wash. If the problem persists, replace the column.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Air bubbles in the pump or lines.3. Changes in mobile phase composition.1. Use a column oven to maintain a stable temperature.2. Purge the HPLC system to remove any air bubbles.3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.
High Background Noise in Mass Spectrum 1. Contaminated mobile phase or LC system.2. Insufficiently purified sample extract.1. Use high-purity solvents and additives. Flush the LC system.2. Optimize the sample preparation protocol (e.g., use Solid Phase Extraction).
Low Signal Intensity/Poor Sensitivity 1. Ion suppression due to matrix effects.2. Suboptimal MS source parameters.3. Analyte degradation.1. Improve sample cleanup. Dilute the sample if concentration allows. Use a suitable internal standard.2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a this compound standard.3. Ensure proper sample storage (e.g., -80°C) and minimize light exposure.
Inaccurate Quantification 1. Interference from co-eluting metabolites.2. Lack of a suitable internal standard.3. Improper calibration curve.1. Optimize chromatographic separation to resolve this compound from interfering peaks. Use high-resolution mass spectrometry if available.2. Incorporate a stable isotope-labeled internal standard for this compound or a structurally similar compound.3. Prepare a calibration curve in a matrix that closely matches the samples to account for matrix effects.

Data Presentation: Comparison of Analytical Methods for Phytoalexin Quantification

Analytical Method Linear Range (µg/mL) R² Value Advantages Disadvantages
TLC with Fluorescence N/AN/AGood for qualitative identification.Not suitable for accurate quantification; subject to interference.
Fluorescence Spectroscopy 0.1 - 150.998High sensitivity.Prone to quenching effects in crude extracts, leading to inaccuracies.
GC-FID 0.1 - 150.999Good precision and accuracy.May require derivatization; not suitable for thermally labile compounds.
HPLC-PDA 0.1 - 150.996Good reproducibility and widely available.Lower sensitivity and selectivity compared to MS; potential for co-eluting interferences.
UPLC-MS 0.1 - 150.999High sensitivity, selectivity, and short analysis time; provides mass confirmation.Higher equipment cost and complexity; susceptible to matrix effects.

Experimental Protocols

General Sample Preparation Protocol for Phytoalexins from Plant Tissue

This protocol is a general guideline and should be optimized for your specific plant matrix and analytical instrumentation.

  • Harvesting and Freezing: Harvest at least 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed tube.

    • Add an extraction solvent (e.g., 80% methanol) at a 1:10 ratio (mg tissue: µL solvent).[3]

    • For improved accuracy, add a suitable internal standard to the extraction solvent.

    • Vortex thoroughly and shake on a rocking shaker for 30 minutes at 4°C.[3]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Optional: Solid Phase Extraction (SPE) for Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method (e.g., 10% acetonitrile in water).

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample to remove any remaining particulates or filter through a 0.22 µm syringe filter before transferring to an HPLC vial.

Generic LC-MS/MS Method for Indole Phytoalexin Analysis

This method is based on protocols for camalexin and can be adapted for this compound.[5]

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-98%) to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by infusing a pure standard. For camalexin, the protonated molecule [M+H]⁺ at m/z 201.048 is often used as the precursor ion.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis harvest Harvest & Freeze Plant Tissue grind Grind to Fine Powder harvest->grind extract Extract with Solvent (+ Internal Standard) grind->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup SPE Cleanup (Optional) centrifuge1->cleanup evaporate Evaporate & Reconstitute cleanup->evaporate centrifuge2 Final Centrifugation/Filtration evaporate->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Experimental workflow for this compound quantification.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal Intensity? start->low_signal high_noise High Background Noise? start->high_noise node_ps1 Check Mobile Phase/Solvent peak_shape->node_ps1 node_ps2 Inspect/Clean Column peak_shape->node_ps2 node_rt1 Check Temperature Control rt_shift->node_rt1 node_rt2 Purge System rt_shift->node_rt2 node_ls1 Optimize Sample Cleanup low_signal->node_ls1 node_ls2 Tune MS Source low_signal->node_ls2 node_hn1 Use High-Purity Solvents high_noise->node_hn1 node_hn2 Improve Sample Purification high_noise->node_hn2

Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Enhancing Antifungal Efficacy of Brassilexin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of brassilexin formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Question: My this compound formulation shows inconsistent antifungal activity in vitro. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent antifungal activity can stem from several factors related to the formulation and experimental setup.

  • Solubility Issues: this compound, like many natural products, may have poor aqueous solubility.[1][2][3][4][5][6] Inconsistent solubilization can lead to variable concentrations of the active compound in your assay.

    • Troubleshooting:

      • Solvent Selection: Ensure you are using a suitable solvent in which this compound is highly soluble for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Be mindful of the final solvent concentration in your assay, as it can have its own effects on fungal growth.

      • Solubilization Techniques: Consider using techniques to improve solubility such as the inclusion of cyclodextrins or formulating as a solid dispersion.[1][2]

      • pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the medium.[5]

  • Stability Problems: this compound may degrade over time, especially when in solution or exposed to light or non-optimal temperatures.[4][5]

    • Troubleshooting:

      • Fresh Preparations: Prepare this compound solutions fresh for each experiment whenever possible.

      • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

      • Stability Studies: Conduct preliminary stability studies of your formulation under your experimental conditions to understand its degradation profile.

  • Assay Variability: The antifungal susceptibility testing method itself can be a source of variability.

    • Troubleshooting:

      • Standardized Protocols: Adhere strictly to standardized protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

      • Inoculum Preparation: Ensure a consistent and accurate fungal inoculum size, as this is a critical parameter.[8]

      • Quality Control: Include appropriate quality control strains in your assays to monitor for variability.

Question: I am not observing the expected synergistic effect when combining this compound with another antifungal agent. What could be the reason?

Answer: A lack of synergy can be due to several factors, from the choice of antifungal agent to the experimental design.

  • Mechanism of Action: Synergy often occurs when two compounds have complementary mechanisms of action.[10][11][12][13] The chosen antifungal may not have a mechanism that is complemented by this compound's activity.

    • Troubleshooting:

      • Literature Review: Thoroughly research the mechanisms of action of both this compound and the partner antifungal to hypothesize a basis for synergy.

      • Alternative Agents: Test this compound in combination with antifungal agents from different classes that target different cellular pathways (e.g., cell wall synthesis, membrane integrity, ergosterol synthesis).[14][15]

  • Concentration Ratios: The synergistic effect is often dependent on the specific concentration ratio of the two compounds.

    • Troubleshooting:

      • Checkerboard Assay: Perform a checkerboard microdilution assay to test a wide range of concentrations for both this compound and the partner antifungal.[11] This will help identify the optimal concentration range for synergy.

  • Antagonism: In some cases, combining antifungal agents can lead to an antagonistic effect, where the combined efficacy is less than that of the individual agents.[11][16]

    • Troubleshooting:

      • Data Analysis: Carefully analyze your checkerboard assay data to identify any potential antagonism. The Fractional Inhibitory Concentration Index (FICI) is a standard metric for this analysis.

Question: My in vivo experiments with this compound formulations are yielding poor efficacy despite promising in vitro results. What are the likely causes?

Answer: The transition from in vitro to in vivo models introduces complexities related to pharmacokinetics and bioavailability.

  • Poor Bioavailability: this compound may have poor absorption, distribution, metabolism, and excretion (ADME) properties, leading to low concentrations at the site of infection.[3][4][6]

    • Troubleshooting:

      • Formulation Strategy: Develop an appropriate delivery system to enhance the bioavailability of this compound, such as liposomes, nanoparticles, or prodrug approaches.[17][18]

      • Route of Administration: The route of administration can significantly impact bioavailability. Consider different routes that may be more effective for your model.

  • Metabolic Instability: this compound may be rapidly metabolized and cleared in the host, preventing it from reaching therapeutic concentrations.

    • Troubleshooting:

      • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound in your animal model.

      • Metabolic Inhibitors: In preliminary studies, co-administration with known metabolic inhibitors could help to understand the impact of metabolism on efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal mechanism of action for this compound?

A1: this compound has been shown to act as a noncompetitive inhibitor of cyclobrassinin hydrolase (CH) in the fungal pathogen Alternaria brassicicola.[19] CH is an enzyme that detoxifies the phytoalexin cyclobrassinin, so its inhibition by this compound enhances the plant's defense. Fungi like Leptosphaeria maculans have detoxification pathways for this compound, suggesting that this compound's antifungal activity involves disrupting key metabolic processes in susceptible fungi.[20][21]

Q2: How can I improve the solubility and stability of my this compound formulation?

A2: Several formulation strategies can be employed to address the challenges of poor solubility and stability.

StrategyDescriptionKey Advantages
Co-solvents Mixing with a water-miscible organic solvent in which the drug has high solubility.[1]Simple and effective for initial studies.
Cyclodextrins Using cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior to form inclusion complexes with this compound.[1][2]Can significantly increase aqueous solubility and stability.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[4]Enhances dissolution rate and can create amorphous forms with higher solubility.[1]
Nanoparticles Reducing the particle size of this compound to the nanoscale to increase surface area and dissolution velocity.[4]Can improve bioavailability for poorly soluble drugs.
pH Modification Adjusting the pH of the formulation to increase the solubility of ionizable forms of this compound.[5]A straightforward approach for ionizable compounds.

Q3: What are the standard methods for testing the antifungal efficacy of this compound?

A3: Standardized methods from organizations like CLSI and EUCAST are recommended for reproducibility.

MethodPrincipleCommon Use
Broth Microdilution Two-fold serial dilutions of the antifungal agent are prepared in a liquid medium in microtiter plates and inoculated with a standardized fungal suspension. The Minimum Inhibitory Concentration (MIC) is determined after incubation.[9][22][23]Determining MIC values for a wide range of fungi.
Disk Diffusion Paper disks impregnated with the antifungal agent are placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation.[8]A simpler, qualitative or semi-quantitative method for assessing susceptibility.
Checkerboard Assay A two-dimensional broth microdilution assay used to assess the interaction between two antimicrobial agents.[11]Determining synergistic, additive, indifferent, or antagonistic interactions.

Experimental Protocols

Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing

This protocol is adapted from CLSI and EUCAST guidelines.[8][9]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer.

Protocol 2: Quantification of this compound in Formulations by HPLC

This protocol provides a general framework for quantifying this compound.

  • Sample Preparation:

    • Dilute the this compound formulation in a suitable solvent to a concentration within the range of the standard curve.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of high-purity this compound standard in a suitable solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

    • Injection Volume: Inject equal volumes of the standard solutions and the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_analysis Analytical Quantification cluster_invivo In Vivo Efficacy solubility Solubility Enhancement (e.g., Cyclodextrins) mic MIC Determination (Broth Microdilution) solubility->mic stability Stability Assessment stability->mic formulation This compound Formulation formulation->solubility formulation->stability hplc HPLC Analysis formulation->hplc synergy Synergy Testing (Checkerboard Assay) mic->synergy pk_studies Pharmacokinetic Studies synergy->pk_studies efficacy Animal Model of Infection pk_studies->efficacy

Caption: Experimental workflow for enhancing this compound's antifungal efficacy.

detoxification_pathway cluster_fungus Fungal Cell This compound This compound intermediate Reductive Bioconversion (e.g., 3-aminomethyleneindole-2-thione) This compound->intermediate Detoxification Step 1 final_metabolite Hydrolysis & Oxidation (e.g., 3-formylindolyl-2-sulfonic acid) intermediate->final_metabolite Detoxification Step 2 detoxified Detoxified Product (Water Soluble) final_metabolite->detoxified

Caption: Fungal detoxification pathway of this compound.[20][21]

synergy_logic This compound This compound (e.g., Enzyme Inhibition) fungal_cell Fungal Cell This compound->fungal_cell partner_drug Partner Antifungal (e.g., Membrane Disruption) partner_drug->fungal_cell synergistic_effect Enhanced Antifungal Effect (Synergy) fungal_cell->synergistic_effect

Caption: Logical relationship for synergistic antifungal action.

References

Technical Support Center: Analysis of Brassilexin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the degradation of Brassilexin in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: My measured this compound concentrations are lower than expected in plasma samples. What are the potential causes?

Low recovery of this compound can be attributed to several factors during sample handling, storage, and analysis. The primary causes include:

  • Degradation: this compound may be unstable in the biological matrix due to enzymatic activity or chemical instability.

  • Matrix Effects: Components in the plasma can interfere with the ionization of this compound during mass spectrometry analysis, leading to ion suppression and artificially low readings.[1][2][3][4][5]

  • Improper Sample Handling: Suboptimal collection, processing, and storage can lead to degradation. This includes delays in processing, incorrect storage temperatures, and repeated freeze-thaw cycles.[6][7]

  • Suboptimal Extraction: The protocol for extracting this compound from the plasma may be inefficient.

Q2: How can I minimize the degradation of this compound in my samples during collection and storage?

To maintain the integrity of your samples, it is crucial to adhere to strict collection and storage protocols.[7] Key recommendations include:

  • Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection to minimize enzymatic activity.

  • Temperature Control: Keep samples on ice during processing and store them at ≤ -20°C, or preferably at -80°C, for long-term storage to reduce the rate of chemical and enzymatic degradation.[6][8]

  • Avoid Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing, which can degrade analytes.

  • Use of Anticoagulants: If collecting plasma, the choice of anticoagulant (e.g., EDTA, heparin) can influence analyte stability. While specific data for this compound is unavailable, EDTA is often preferred as it can chelate metal ions that may catalyze degradation.

Q3: What are the best practices for preparing samples for LC-MS/MS analysis to minimize matrix effects?

Matrix effects can significantly impact the accuracy and precision of your results.[1][2][5] To mitigate these effects:

  • Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects and variations in extraction recovery.[3]

  • Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques to consider include:

    • Protein Precipitation (PPT): A simple and common method, but may not be sufficient for removing all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining and eluting this compound, thereby removing a significant portion of the matrix components.

  • Chromatographic Separation: Optimize the liquid chromatography method to ensure this compound is chromatographically resolved from co-eluting matrix components that can cause ion suppression or enhancement.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling Review and standardize all sample collection, processing, and storage procedures. Ensure all samples are treated identically.Reduced variability between replicate samples and across different batches.
Matrix Effect Variation Implement the use of a stable isotope-labeled internal standard. If unavailable, perform a thorough validation of the method to assess matrix effects from different sources/lots of the biological matrix.Improved precision and accuracy of the quantification.
Pipetting Inaccuracy Calibrate and verify the accuracy of all pipettes used for sample and standard preparation.More consistent and reproducible results.
Issue 2: No Detectable this compound Peak
Potential Cause Troubleshooting Step Expected Outcome
Complete Degradation Re-evaluate the sample handling and storage conditions. Collect a fresh sample and process it immediately under optimal conditions (on ice, rapid freezing). Consider adding protease inhibitors, although their effect on this compound stability is not documented.Detection of a this compound peak, indicating that degradation was the primary issue.
Instrumental Issues Check the LC-MS/MS system for any faults. Infuse a this compound standard directly into the mass spectrometer to confirm instrument sensitivity and response.Confirmation of proper instrument function.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Optimize the collision energy to ensure the selected transition is the most intense.A detectable and optimized signal for this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using LLE
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., ¹³C₆-Brassilexin in methanol) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation & LLE: Add 400 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) containing 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Disclaimer: The following data are illustrative and provided for educational purposes only. They are not based on published experimental results for this compound and should not be used as a direct reference for experimental design.

Table 1: Illustrative Stability of this compound in Human Plasma at Different Temperatures

Storage TemperatureTime PointMean Concentration (% of Initial)Standard Deviation
4°C0 hr1000
4 hr85.24.1
24 hr58.76.3
-20°C0 days1000
7 days98.12.5
30 days91.53.8
-80°C0 days1000
30 days99.81.9
90 days99.22.1

Table 2: Illustrative Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect

Preparation MethodRecovery (%)Matrix Effect (%)
Protein Precipitation88.365.4 (Ion Suppression)
Liquid-Liquid Extraction92.185.7 (Minor Ion Suppression)
Solid-Phase Extraction97.598.2 (Negligible Effect)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE/SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low this compound Recovery degradation Potential Degradation? start->degradation matrix_effects Matrix Effects? degradation->matrix_effects No optimize_handling Optimize Sample Handling & Storage degradation->optimize_handling Yes extraction_issue Extraction Inefficiency? matrix_effects->extraction_issue No use_is Use Stable Isotope Internal Standard matrix_effects->use_is Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes optimize_protocol Optimize Extraction Protocol extraction_issue->optimize_protocol Yes

Caption: Troubleshooting logic for low this compound recovery.

degradation_pathway cluster_fungal Known Fungal Detoxification Pathway cluster_mammalian Potential Mammalian Metabolic Pathways (Hypothetical) This compound This compound intermediate1 3-aminomethyleneindole-2-thione (Reductive Bioconversion) This compound->intermediate1 intermediate2 3-formylindolyl-2-sulfonic acid (Hydrolysis & Oxidation) intermediate1->intermediate2 brassilexin2 This compound phase1 Phase I Metabolism (e.g., Oxidation, Hydrolysis via CYPs) brassilexin2->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) phase1->phase2 metabolites Excretable Metabolites phase2->metabolites

References

Validation & Comparative

Comparing the antifungal activity of Brassilexin and camalexin against Sclerotinia sclerotiorum.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of two key phytoalexins, brassilexin and camalexin, against the necrotrophic fungal pathogen Sclerotinia sclerotiorum. This pathogen is responsible for white mold, a devastating disease affecting a wide range of crops. Understanding the efficacy of plant-derived antifungals like this compound and camalexin is crucial for developing novel disease management strategies.

Executive Summary

Quantitative Data on Antifungal Activity

Direct comparative quantitative data such as EC50 values for this compound and camalexin against Sclerotinia sclerotiorum from a single, controlled study is not available in the reviewed scientific literature. However, qualitative descriptions and data from studies on related processes provide insights into their relative activities.

CompoundAntifungal Activity against S. sclerotiorumFungal Detoxification Mechanism
This compound Described as "strongly antifungal"[1][2].Metabolized to a non-toxic glucosyl derivative[1][2].
Camalexin Inhibits fungal growth, but the fungus can metabolize it[3][4].Metabolized to a non-toxic glucosyl derivative[3][4].

Note: The absence of standardized comparative data highlights a knowledge gap and an opportunity for future research in this area.

Fungal Detoxification: A Key Interaction

A critical factor in the interaction between Sclerotinia sclerotiorum and these phytoalexins is the fungus's ability to detoxify them. Both this compound and camalexin are rendered inactive through a glucosylation reaction catalyzed by the fungus. This detoxification process is a significant mechanism of fungal tolerance to host plant defenses[1][2][3].

The detoxification pathway involves the addition of a glucose molecule to the phytoalexin, which masks its toxic properties. This suggests that the glucosyltransferase enzymes in S. sclerotiorum are potential targets for novel antifungal agents. Inhibiting these enzymes could enhance the efficacy of the plant's natural defenses.

cluster_this compound This compound Detoxification cluster_camalexin Camalexin Detoxification This compound This compound (Antifungal) Glucosyl_this compound 1-β-D-Glucopyranosylthis compound (Non-antifungal) This compound->Glucosyl_this compound Glucosylation (S. sclerotiorum glucosyltransferase) Camalexin Camalexin (Antifungal) Glucosyl_Camalexin Camalexin Glucoside (Non-antifungal) Camalexin->Glucosyl_Camalexin Glucosylation (S. sclerotiorum glucosyltransferase)

Figure 1. Detoxification of this compound and Camalexin by Sclerotinia sclerotiorum.

Experimental Protocols

While a specific protocol for the direct comparison of this compound and camalexin against S. sclerotiorum was not found, a general methodology for in vitro antifungal susceptibility testing can be outlined based on established practices.

Objective: To determine the EC50 value of this compound and camalexin against Sclerotinia sclerotiorum.

Materials:

  • Pure this compound and camalexin

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Solvent for phytoalexins (e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture S. sclerotiorum on PDA plates until a sufficient mycelial mat is formed.

    • Take mycelial plugs from the edge of an actively growing colony using a sterile cork borer.

  • Preparation of Phytoalexin-Amended Media:

    • Prepare stock solutions of this compound and camalexin in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each phytoalexin.

    • Add the appropriate volume of each phytoalexin dilution to molten PDA to achieve the desired final concentrations. A solvent control (PDA with solvent only) should also be prepared.

  • Inoculation and Incubation:

    • Pour the phytoalexin-amended PDA into sterile petri dishes and allow them to solidify.

    • Place a mycelial plug of S. sclerotiorum in the center of each plate.

    • Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) for each compound using probit analysis or other appropriate statistical methods.

A Prepare S. sclerotiorum mycelial plugs E Inoculate plates with mycelial plugs A->E B Prepare serial dilutions of this compound & Camalexin C Amend molten PDA with phytoalexin dilutions B->C D Pour amended PDA into petri dishes C->D D->E F Incubate at 20-25°C E->F G Measure radial growth F->G H Calculate % inhibition and determine EC50 G->H

Figure 2. Experimental Workflow for Antifungal Susceptibility Testing.

Signaling Pathways

The available literature primarily focuses on the detoxification of this compound and camalexin by Sclerotinia sclerotiorum rather than the specific signaling pathways within the fungus that these compounds disrupt. The detoxification via glucosylation appears to be the most well-documented interaction from the fungal perspective. Further research is needed to elucidate the precise molecular targets and signaling cascades within S. sclerotiorum that are affected by these phytoalexins before they are detoxified.

Conclusion

References

Validation of Brassilexin's bioactivity against a panel of fungal pathogens.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of brassilexin, a naturally occurring phytoalexin, against a panel of common fungal pathogens. Its performance is evaluated alongside other antifungal agents, including the related phytoalexin camalexin, and the established clinical antifungals fluconazole and amphotericin B. This document is intended to serve as a resource for researchers in mycology, plant pathology, and drug discovery.

Data Presentation: Comparative Antifungal Activity

The in vitro antifungal activities of this compound and comparator compounds are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Fungal PathogenThis compound MIC (µg/mL)Camalexin MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Alternaria brassicicola10-5010-50>641-4
Botrytis cinerea10-10010-100>640.5-2
Leptosphaeria maculans5-20>100>640.5-2
Sclerotinia sclerotiorum20-10050-200>640.5-2
Candida albicans>100>1000.25-20.125-1
Aspergillus fumigatus>100>100>640.25-1
Fusarium oxysporum>100>100>642-8

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a synthesis of reported values from various studies.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for antifungal susceptibility testing.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-30°C for environmental fungi, 35-37°C for clinical isolates) until sufficient sporulation or growth is observed.

  • A suspension of fungal spores or cells is prepared in sterile saline or a buffered solution (e.g., 0.85% NaCl with 0.05% Tween 80 to aid in spore dispersal).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts and a slightly lower concentration for filamentous fungi. This can be verified using a spectrophotometer at a wavelength of 530 nm.

  • The final inoculum is prepared by diluting the standardized suspension in the appropriate test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • A serial two-fold dilution of each antifungal agent is prepared directly in the microtiter plates using the test medium. The concentration range for each compound should be selected to encompass the expected MIC values.

  • Each well is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at the appropriate temperature for 24-72 hours, depending on the growth rate of the fungal species.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for polyenes like amphotericin B, it is typically the complete absence of growth.

Mandatory Visualizations

dot

Antifungal_Susceptibility_Testing_Workflow start Start: Fungal Isolate culture Culture on Agar Medium start->culture suspension Prepare Fungal Suspension culture->suspension standardize Standardize Inoculum (0.5 McFarland) suspension->standardize dilute_inoculum Dilute Inoculum in Test Medium standardize->dilute_inoculum inoculate_plate Inoculate 96-well Plate dilute_inoculum->inoculate_plate prepare_antifungals Prepare Serial Dilutions of Antifungal Agents prepare_antifungals->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Read MIC values incubation->read_mic end End: Determine Antifungal Susceptibility read_mic->end

Caption: Workflow for antifungal susceptibility testing.

dot

Fungal_Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (14α-demethylase) Target of Azoles lanosterol->erg11 intermediates Intermediate Sterols erg11->intermediates ergosterol Ergosterol intermediates->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane polyenes Polyenes (Amphotericin B) Bind to Ergosterol cell_membrane->polyenes

Caption: Fungal ergosterol biosynthesis pathway.

Brassilexin as a Positive Control in Antifungal Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, the use of appropriate controls is paramount for the validation of screening assays. This guide provides a comparative overview of brassilexin, a naturally occurring phytoalexin, in the context of its potential utility as a positive control, benchmarked against established antifungal drugs, fluconazole and amphotericin B.

Executive Summary

This compound is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family as a defense mechanism against fungal pathogens. While it demonstrates notable antifungal activity against various plant-pathogenic fungi, its efficacy against clinically relevant human fungal pathogens has not been extensively studied. Consequently, there is a significant lack of publicly available data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against species like Candida albicans and Aspergillus fumigatus.

This guide, therefore, serves a dual purpose: to detail the known antifungal properties and mechanism of action of this compound in its specific context and to provide a direct comparison with the well-characterized standard positive controls, fluconazole and amphotericin B, for which extensive data are available. This comparison will highlight the current data gap and underscore the established roles of standard controls in clinical antifungal screening.

Comparative Analysis of Antifungal Agents

The following table summarizes the known characteristics of this compound and compares them with the standard antifungal positive controls. This starkly illustrates the absence of quantitative data for this compound against human pathogens, a critical consideration for its use as a positive control in clinical antifungal screening.

FeatureThis compoundFluconazoleAmphotericin B
Class Phytoalexin (Indole Alkaloid)TriazolePolyene
Source Produced by plants of the Brassicaceae familySyntheticProduced by Streptomyces nodosus
Spectrum of Activity Primarily active against plant-pathogenic fungi (e.g., Alternaria brassicicola, Leptosphaeria maculans)Broad-spectrum activity against yeasts and some molds (e.g., Candida spp., Cryptococcus neoformans)Broad-spectrum activity against a wide range of yeasts and molds (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans)
Mechanism of Action Inhibition of fungal enzymes (e.g., cyclobrassinin hydrolase in A. brassicicola).Inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1]Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[2][3]
MIC against C. albicans Data not availableTypically 0.25 - 4 µg/mLTypically 0.125 - 1 µg/mL
MIC against A. fumigatus Data not availableOften high (intrinsic resistance)Typically 0.25 - 2 µg/mL
Use as Positive Control Not a standard practice in clinical antifungal screening due to lack of data.Standard positive control for azole susceptibility testing.Standard positive control for polyene susceptibility testing and broad-spectrum screening.

Mechanism of Action: Signaling Pathways

The mechanisms by which these compounds exert their antifungal effects are distinct and target different cellular components.

This compound's Known Mechanism of Action (against plant pathogens)

This compound's antifungal activity has been primarily elucidated in the context of plant-pathogen interactions. For instance, in Alternaria brassicicola, this compound acts as a noncompetitive inhibitor of cyclobrassinin hydrolase, an enzyme the fungus uses to detoxify a plant-produced defense compound. By inhibiting this enzyme, this compound prevents the fungus from neutralizing the plant's chemical defenses. Its broader mechanism against other fungi is not well-defined but is presumed to involve the disruption of essential enzymatic processes.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole targets the fungal cell membrane by interfering with the synthesis of ergosterol, a sterol unique to fungi that is analogous to cholesterol in mammalian cells.[4][5] Specifically, fluconazole inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase, which catalyzes a critical step in the conversion of lanosterol to ergosterol.[1][6] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[7]

Fluconazole_Pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (Target Enzyme) Lanosterol->Lanosterol_14a_demethylase Intermediate_Sterols Intermediate Sterols Lanosterol_14a_demethylase->Intermediate_Sterols Intermediate_Sterols->Ergosterol Multiple Steps Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits Amphotericin_B_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Pore Pore Formation Ergosterol->Membrane_Pore Induces Cell_Integrity Membrane Integrity Membrane_Pore->Cell_Integrity Disrupts Intracellular_Components K+, Na+, etc. Membrane_Pore->Intracellular_Components Leakage Fungal_Cell_Death Fungal_Cell_Death Cell_Integrity->Fungal_Cell_Death Leads to Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound, Fluconazole, Amphotericin B) Serial_Dilutions Perform Serial Dilutions in 96-well Plates Stock_Solutions->Serial_Dilutions Inoculation Inoculate Plates Serial_Dilutions->Inoculation Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation Read_Plates Read Plates Visually or with Spectrophotometer Incubation->Read_Plates Determine_MIC Determine MIC Read_Plates->Determine_MIC Compare_Controls Compare to Positive Controls Determine_MIC->Compare_Controls

References

Cross-reactivity and specificity of Brassilexin in enzyme inhibition studies.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity and Specificity of Brassilexin for Researchers and Drug Development Professionals

This compound, a naturally occurring indole phytoalexin found in cruciferous plants, is gaining attention in the scientific community for its potent enzyme-inhibiting properties. Initially identified for its role in plant defense against fungal pathogens, recent studies have begun to shed light on its potential interactions with enzymes relevant to human health, particularly in the context of cancer research. This guide provides a comprehensive comparison of this compound's enzyme inhibition profile with related compounds, detailing its specificity, cross-reactivity, and the experimental frameworks used to elucidate its activity.

Unveiling the Inhibitory Profile of this compound

This compound has demonstrated significant inhibitory activity against specific fungal enzymes, a key mechanism in its role as a phytoalexin. Notably, it acts as a potent inhibitor of cyclobrassinin hydrolase (CH), an enzyme utilized by the fungal pathogen Alternaria brassicicola to detoxify plant defense compounds. Kinetic studies have revealed that this compound is the most effective inhibitor of CH, exhibiting noncompetitive inhibition with an inhibition constant (Ki) of 32 ± 9 μM[1]. This is a critical finding as it elucidates the mechanism by which this compound protects plants from pathogenic fungi.

In contrast to its noncompetitive inhibition of CH, a derivative of this compound, 6-chlorothis compound, has been shown to be a competitive inhibitor of brassinin oxidase, another fungal detoxification enzyme from Leptosphaeria maculans, with a Ki of 31 μM[2]. This highlights how small structural modifications to the this compound scaffold can alter its mechanism of enzyme inhibition.

While the primary body of research has focused on fungal enzymes, emerging evidence suggests that the biological activities of indole phytoalexins extend to human cellular targets. Structurally similar compounds, brassinin and camalexin, have been found to significantly inhibit the activity of Src kinase, a non-receptor tyrosine kinase often implicated in cancer progression, in human breast (MCF-7) and colorectal (SW480) cancer cell lines at concentrations of 10 µM and higher[3]. Although this compound itself was not tested in this specific study, the structural parallels to brassinin and camalexin strongly suggest a potential for similar activity against human kinases.

Furthermore, this compound has been observed to inhibit the growth of human epidermoid carcinoma (KB) cell cultures, with a reported LD50 of 8 µg/mL[4]. This cytotoxic effect, while not a direct measure of enzyme inhibition, points towards interactions with essential cellular pathways that are often regulated by enzymes.

Comparative Analysis of Enzyme Inhibition

To provide a clear overview of this compound's inhibitory characteristics in comparison to other relevant compounds, the following table summarizes the available quantitative data.

CompoundTarget EnzymeOrganism/Cell LineInhibition TypeIC50 / Ki
This compound Cyclobrassinin HydrolaseAlternaria brassicicolaNoncompetitiveKi = 32 ± 9 μM[1]
6-Chlorothis compound Brassinin OxidaseLeptosphaeria maculansCompetitiveKi = 31 μM[2]
Brassinin Src KinaseHuman (MCF-7, SW480)Not specifiedEffective at ≥ 10 µM[3]
Camalexin Src KinaseHuman (MCF-7, SW480)Not specifiedEffective at ≥ 10 µM[3]
Camalexin Cyclobrassinin HydrolaseAlternaria brassicicolaCompetitiveNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory effect of a compound on enzyme activity.

  • Preparation of Reagents:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Dissolve the purified enzyme in the buffer to a desired concentration.

    • Prepare a stock solution of the substrate in the buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO), followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a microplate or cuvette, add the enzyme solution and the inhibitor solution at various concentrations.

    • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mechanism of inhibition (competitive, noncompetitive, etc.), the assay should be repeated with varying substrate concentrations[5][6][7].

Cyclobrassinin Hydrolase (CH) Inhibition Assay

This specific protocol was used to determine the inhibition of CH by this compound.

  • Enzyme and Substrate:

    • Purified cyclobrassinin hydrolase from Alternaria brassicicola.

    • Cyclobrassinin as the substrate.

  • Assay Conditions:

    • The reaction is typically carried out in a phosphate buffer at a pH optimal for CH activity.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of cyclobrassinin.

    • The rate of cyclobrassinin hydrolysis is monitored using High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the substrate peak or the appearance of the product peak over time.

  • Kinetic Analysis:

    • To determine the mode of inhibition, the assay is performed at different fixed concentrations of both the substrate and this compound.

    • The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the inhibition pattern[6]. For noncompetitive inhibition, as observed with this compound, the Vmax will decrease while the Km remains unchanged.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in studying enzyme inhibition and the potential downstream effects of this compound, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Incubation Enzyme + Inhibitor Incubation Enzyme->Incubation Substrate Substrate Solution Reaction Add Substrate & Monitor Reaction Substrate->Reaction Inhibitor Inhibitor (this compound) Dilutions Inhibitor->Incubation Incubation->Reaction IC50 IC50 Determination Reaction->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) Reaction->Kinetics

Experimental workflow for determining enzyme inhibition.

Signaling_Pathway This compound This compound / Related Indole Phytoalexins Src Src Kinase This compound->Src Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Src->Downstream Activation CellGrowth Cancer Cell Growth Downstream->CellGrowth Promotion

Potential signaling pathway affected by indole phytoalexins.

Conclusion and Future Directions

The available evidence strongly supports this compound's role as a specific and potent inhibitor of fungal enzymes, acting through a noncompetitive mechanism against cyclobrassinin hydrolase. While direct evidence of its cross-reactivity with a broad range of human enzymes is still limited, preliminary studies on structurally similar indole phytoalexins suggest a promising avenue for investigation into its effects on human cellular targets, such as Src kinase. The observed growth inhibition of human cancer cells by this compound further warrants a more in-depth exploration of its specific molecular targets and mechanism of action within human systems.

For researchers and drug development professionals, this compound and its analogues represent a compelling class of natural products for the development of novel therapeutics. Future research should focus on comprehensive screening of this compound against a panel of human enzymes, particularly kinases and proteases, to fully characterize its specificity and potential off-target effects. In silico modeling could also be a valuable tool to predict potential human protein targets and guide further experimental validation. A deeper understanding of the structure-activity relationships within the indole phytoalexin family will be crucial for optimizing their inhibitory potency and selectivity for therapeutic applications.

References

Efficacy of Brassilexin compared to synthetic fungicides in plant protection.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of brassilexin, a naturally occurring phytoalexin, against synthetic fungicides for plant protection. While direct comparative studies with quantitative data are limited, this document synthesizes available information on their performance, experimental methodologies, and relevant biological pathways.

Quantitative Performance Data

CompoundTarget PathogenParameterValueReference(s)
This compound Alternaria brassicicolaKi (Cyclobrassinin Hydrolase)32 ± 9 µM[1]
Tebuconazole Leptosphaeria maculansEC500.67 µg/ml[2]
Azoxystrobin Alternaria brassicicolaEC50 (Spore Germination)0.22 to 14.12 μg/ml[1]

Note: The provided data for this compound is an inhibition constant (Ki) against a specific fungal enzyme, not a direct measure of fungal growth inhibition (EC50 or MIC). Therefore, a direct comparison of potency with the synthetic fungicides listed is not appropriate. Further research is required to establish the EC50 or MIC values for this compound against these pathogens for a direct comparative analysis.

Experimental Protocols

To evaluate and compare the efficacy of antifungal compounds like this compound and synthetic fungicides, standardized experimental protocols are crucial. The following is a generalized methodology for an in vitro antifungal susceptibility test using the broth microdilution method, which is a common technique for determining MIC values.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the general steps to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound against a specific fungal pathogen.

1. Preparation of Fungal Inoculum:

  • The fungal pathogen is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a sufficient quantity of spores or mycelia.
  • A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium (e.g., RPMI-1640).
  • The concentration of the fungal suspension is adjusted to a standardized level (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Solutions:

  • A stock solution of the test compound (this compound or a synthetic fungicide) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in the liquid medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
  • Control wells are included: a positive control (fungus with no antifungal agent) and a negative control (medium only).
  • The microtiter plate is incubated at an optimal temperature and duration for the specific fungal pathogen (e.g., 25-28°C for 48-72 hours).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action and the experimental processes is vital for evaluating antifungal agents. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

Brassinosteroid Signaling Pathway

Brassinosteroids are plant hormones that play a crucial role in growth and development. The phytoalexin brassinin, structurally related to this compound, has been shown to modulate signaling pathways such as the Nrf2-HO-1 pathway[2]. Furthermore, brassinazole is a known inhibitor of brassinosteroid biosynthesis, affecting this signaling cascade. This diagram illustrates a simplified brassinosteroid signaling pathway.

Brassinosteroid_Signaling BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits (Phosphorylation) Gene_Expression Gene Expression (Growth, Development) BZR1_BES1->Gene_Expression Regulates Brassinazole Brassinazole (Inhibitor) Brassinazole->BR Inhibits Biosynthesis

Brassinosteroid signaling pathway in plants.
Experimental Workflow for Fungicide Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a novel antifungal compound compared to a known standard.

Fungicide_Efficacy_Workflow start Start pathogen_culture 1. Pathogen Culture (e.g., L. maculans) start->pathogen_culture compound_prep 2. Compound Preparation (this compound vs. Synthetic) start->compound_prep in_vitro_assay 3. In Vitro Assay (Broth Microdilution) pathogen_culture->in_vitro_assay in_vivo_assay 5. In Vivo Assay (Infected Plant Treatment) pathogen_culture->in_vivo_assay compound_prep->in_vitro_assay compound_prep->in_vivo_assay mic_determination 4. MIC/EC50 Determination in_vitro_assay->mic_determination mic_determination->in_vivo_assay disease_assessment 6. Disease Severity Assessment in_vivo_assay->disease_assessment data_analysis 7. Data Analysis & Comparison disease_assessment->data_analysis conclusion 8. Conclusion on Efficacy data_analysis->conclusion

Workflow for fungicide efficacy evaluation.

References

Investigating Phytoalexin Synergy: A Comparative Guide to Brassilexin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antimicrobial and anticancer therapies often hinges on the synergistic interplay of bioactive compounds. In the realm of plant-derived defense molecules, phytoalexins present a promising frontier. This guide delves into the synergistic potential of brassilexin, an indole phytoalexin found in cruciferous plants, when combined with other phytoalexins. While direct comprehensive studies on the synergistic antifungal activity of this compound with other specific phytoalexins are limited in publicly available research, this guide will utilize a well-documented synergistic interaction between the related phytoalexins, brassinin and camalexin, as a model to present a framework for assessing and understanding such synergies. This will include hypothetical data for a this compound and camalexin combination to illustrate the principles and methodologies.

Quantitative Analysis of Synergistic Effects

The synergistic effect of a combination of compounds is achieved when their combined effect is greater than the sum of their individual effects. This can be quantified using methods like the checkerboard assay and subsequent calculation of the Fractional Inhibitory Concentration (FIC) index.

Table 1: Hypothetical Antifungal Synergy of this compound and Camalexin against Alternaria brassicicola

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound3280.250.5Synergy
Camalexin64160.25

Note: Data is hypothetical and for illustrative purposes.

Table 2: Synergistic Cytotoxicity of Brassinin and Camalexin on Caco-2 Cancer Cells

CompoundIC50 Alone (µM)IC50 in Combination (µM)Combination Index (CI)Interpretation
Brassinin7525< 1Synergy
Camalexin5012.5

This data is based on documented synergistic effects and serves as a model for how to present such findings.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of synergistic interactions. The following are key methodologies employed in such investigations.

Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro synergistic antimicrobial activity of two compounds.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the other test phytoalexin (e.g., camalexin) in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the target microorganism (e.g., a fungal pathogen) in a suitable broth medium (e.g., RPMI 1640 for fungi).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of the two phytoalexins. One compound is serially diluted along the rows, and the other is serially diluted along the columns.

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Include control wells with each compound alone, as well as a growth control (no compounds) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well (except the sterility control).

    • Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits microbial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination using the formula:

      • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • Calculate the FIC Index (ΣFIC) by summing the individual FICs:

      • ΣFIC = FIC of Compound A + FIC of Compound B

    • Interpret the results:

      • ΣFIC ≤ 0.5: Synergy

      • 0.5 < ΣFIC ≤ 1.0: Additive

      • 1.0 < ΣFIC ≤ 4.0: Indifference

      • ΣFIC > 4.0: Antagonism

Isobologram Analysis

This graphical method provides a visual representation of the interaction between two compounds.

  • Data Collection:

    • Determine the concentrations of each compound required to produce a specific level of effect (e.g., 50% inhibition of growth, IC50) when used alone.

  • Graph Construction:

    • Plot the concentrations of the two compounds on the x and y axes.

    • The IC50 values of the individual compounds are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity.

  • Data Plotting and Interpretation:

    • Plot the concentrations of the two compounds that, in combination, produce the same level of effect (e.g., IC50).

    • If the data points for the combination fall below the line of additivity, the interaction is synergistic.

    • If the data points fall on the line, the interaction is additive.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizing Molecular Interactions and Workflows

Understanding the underlying mechanisms of synergy often involves elucidating the signaling pathways affected by the combined action of the phytoalexins.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_result Interpretation Phytoalexin_A Stock Solution of Phytoalexin A Serial_Dilution Two-Dimensional Serial Dilution Phytoalexin_A->Serial_Dilution Phytoalexin_B Stock Solution of Phytoalexin B Phytoalexin_B->Serial_Dilution Inoculum Standardized Microbial Inoculum Incubation Inoculation and Incubation Inoculum->Incubation Serial_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Isobologram Isobologram Analysis MIC_Determination->Isobologram Synergy_Assessment Synergy/Additive/ Antagonism FIC_Calculation->Synergy_Assessment Isobologram->Synergy_Assessment

Caption: Workflow for assessing phytoalexin synergy.

The biosynthesis of indole phytoalexins like this compound and camalexin is regulated by a complex network of signaling pathways, often involving crosstalk between different hormonal and stress-response pathways.

Phytoalexin_Signaling cluster_stimuli Pathogen Elicitors cluster_biosynthesis Phytoalexin Biosynthesis PAMPs PAMPs/MAMPs MAPK MAPK Cascade PAMPs->MAPK Hormones Jasmonic Acid (JA) & Ethylene (ET) Signaling PAMPs->Hormones TFs Transcription Factors (e.g., WRKY33) MAPK->TFs Hormones->TFs Biosynthetic_Genes Biosynthetic Genes (e.g., PAD3, CYP71A13) TFs->Biosynthetic_Genes This compound This compound Biosynthetic_Genes->this compound Camalexin Camalexin Biosynthetic_Genes->Camalexin

Caption: Simplified signaling pathway for phytoalexin biosynthesis.

A Comparative Guide to Plant Transcriptomic Responses: Brassilexin and Other Key Elicitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes induced in plants by the phytoalexin Brassilexin and other well-characterized elicitors: Salicylic Acid (a key defense hormone), flg22 (a bacterial Microbe-Associated Molecular Pattern, or MAMP), and Chitin (a fungal MAMP). Understanding the nuances of these responses at a molecular level is crucial for the development of novel and effective plant health solutions and for fundamental research in plant immunity.

Disclaimer: Direct comparative transcriptomic data for this compound is limited. This guide utilizes data from studies on brassinosteroids, a class of steroid hormones structurally and functionally related to this compound, as a proxy to provide a comparative framework. This approach has its limitations, and the findings should be interpreted with this in mind.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential expression of key defense-related genes in Arabidopsis thaliana in response to treatment with brassinosteroids (as a proxy for this compound), Salicylic Acid, flg22, and Chitin. The data is collated from various transcriptomic studies and presented to highlight both common and distinct responses.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to Elicitors

Gene CategoryGene ExamplesBrassinosteroid (Proxy for this compound)Salicylic Acidflg22ChitinPutative Function in Plant Defense
Pathogenesis-Related (PR) Genes PR1, PR2, PR5UpregulatedStrongly UpregulatedUpregulatedUpregulatedDirect antimicrobial activity and cell wall reinforcement.
Transcription Factors WRKY22, WRKY29, MYB51UpregulatedUpregulated (different WRKYs)Strongly UpregulatedStrongly UpregulatedMaster regulators of defense gene expression.
Receptor-Like Kinases (RLKs) FLS2, CERK1ModulatedModulatedUpregulated (FLS2)Upregulated (CERK1)Perception of MAMPs and initiation of signaling.
Phytohormone Signaling ICS1, EIN2, JAZ1CrosstalkUpregulated (SA pathway)CrosstalkCrosstalkRegulation and amplification of defense signals.
Secondary Metabolism PAL1, CYP71A13UpregulatedUpregulatedUpregulatedUpregulatedBiosynthesis of antimicrobial compounds (phytoalexins).
Redox Homeostasis RBOHD, GSTsModulatedUpregulatedUpregulatedUpregulatedProduction of reactive oxygen species (ROS) and detoxification.

Table 2: Enriched Gene Ontology (GO) Terms in Response to Elicitors

GO TermBrassinosteroid (Proxy for this compound)Salicylic Acidflg22Chitin
Response to stimulus ++++++++++++
Defense response +++++++++++
Systemic acquired resistance ++++++
Hormone-mediated signaling pathway ++++++++++
Secondary metabolic process ++++++++
Cell wall organization +++++++

(+++ High Enrichment, ++ Moderate Enrichment, + Low Enrichment)

Experimental Protocols

A robust experimental design is critical for obtaining reliable and comparable transcriptomic data. Below is a detailed methodology for a comparative RNA-seq experiment.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is a common model organism.

  • Growth: Grow seedlings axenically on half-strength Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

Elicitor Treatment
  • Elicitors and Concentrations:

    • This compound (or a suitable brassinosteroid analog like brassinolide): 1 µM

    • Salicylic Acid: 100 µM

    • flg22 peptide: 100 nM

    • Chitin (hexa-N-acetyl-chitohexaose): 100 µM

    • Mock control: Solvent used to dissolve elicitors (e.g., water or DMSO).

  • Application: Apply elicitor solutions to 10-day-old seedlings by flooding the plates.

  • Time Course: Harvest tissue at multiple time points (e.g., 0, 1, 3, 6, and 24 hours) to capture both early and late transcriptional responses.

RNA Extraction and Library Preparation
  • RNA Isolation: Immediately freeze harvested tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit with on-column DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument (RIN > 8 is recommended). Quantify RNA using a Qubit fluorometer.

  • Library Preparation: Prepare RNA-seq libraries from poly(A)-selected mRNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).

Sequencing and Data Analysis
  • Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the quality-filtered reads to the reference genome using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between each elicitor treatment and the mock control at each time point.

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify over-represented biological processes and pathways.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by each class of elicitor.

Brassilexin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Brassinosteroid) BRI1 BRI1 (Receptor Kinase) This compound->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 BSU1 BSU1 BSK1->BSU1 BIN2 BIN2 (Negative Regulator) BSU1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Inactive) BSU1->BZR1_BES1_P Dephosphorylates BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 BZR1_BES1_active BZR1/BES1 BZR1_BES1->BZR1_BES1_active DNA DNA BZR1_BES1_active->DNA Defense_Genes Defense Gene Expression DNA->Defense_Genes

Caption: Brassinosteroid signaling pathway, a proxy for this compound.

Salicylic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid NPR3_NPR4 NPR3/NPR4 SA->NPR3_NPR4 NPR1_oligomer NPR1 Oligomer SA->NPR1_oligomer Induces monomerization NPR1_monomer NPR1 Monomer NPR1_oligomer->NPR1_monomer NPR1_active NPR1 NPR1_monomer->NPR1_active TGA_TFs TGA Transcription Factors NPR1_active->TGA_TFs DNA DNA TGA_TFs->DNA PR_Genes PR Gene Expression DNA->PR_Genes

Caption: Salicylic Acid signaling pathway.

flg22_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 (Receptor Kinase) flg22->FLS2 BAK1 BAK1 (Co-receptor) FLS2->BAK1 BIK1 BIK1 BAK1->BIK1 MAPKKK MAPKKK BIK1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK WRKY_TFs WRKY Transcription Factors MAPK->WRKY_TFs DNA DNA WRKY_TFs->DNA Defense_Genes Defense Gene Expression DNA->Defense_Genes

Caption: flg22 signaling pathway.

Chitin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Chitin CERK1 CERK1 (Receptor Kinase) Chitin->CERK1 MAPKKK MAPKKK CERK1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK WRKY_TFs WRKY Transcription Factors MAPK->WRKY_TFs DNA DNA WRKY_TFs->DNA Defense_Genes Defense Gene Expression DNA->Defense_Genes

Caption: Chitin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth (Arabidopsis thaliana) Elicitor_Treatment Elicitor Treatment (this compound, SA, flg22, Chitin, Mock) Plant_Growth->Elicitor_Treatment Time_Course_Sampling Time-Course Sampling (0, 1, 3, 6, 24h) Elicitor_Treatment->Time_Course_Sampling RNA_Extraction RNA Extraction Time_Course_Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Mapping (HISAT2) QC->Mapping DEG_Analysis Differential Gene Expression (DESeq2/edgeR) Mapping->DEG_Analysis Functional_Analysis Functional Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis Comparative_Analysis Comparative Transcriptomics Functional_Analysis->Comparative_Analysis

Caption: Comparative transcriptomics experimental workflow.

Safety Operating Guide

Navigating the Disposal of Brassilexin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

While specific quantitative data for Brassilexin's disposal parameters are not detailed in available resources, the following table summarizes its key chemical and physical properties to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₉H₆N₂S[1]
Molecular Weight 174.22 g/mol [1][2]
Appearance Pale Yellow to Pale Grey Solid[2]
Storage 2-8°C, protected from air and light[3]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[3]

Disposal Protocol for this compound

Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, a cautious approach is necessary. The following protocol is based on general guidelines for the disposal of hazardous laboratory chemicals and indole-containing compounds.[4]

Step 1: Waste Identification and Segregation

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be treated as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the solvents in which this compound is dissolved (e.g., glass for chloroform or dichloromethane solutions).

  • The label should clearly indicate "Hazardous Waste," "this compound," and list all solvents and their approximate concentrations.

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

Step 3: Professional Disposal

  • Crucially, the disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. They will have established procedures and relationships with qualified disposal vendors.

Step 4: Disposal of Empty Containers

  • Empty containers that previously held this compound should be managed as hazardous waste unless thoroughly decontaminated.

  • A common procedure for decontamination is to triple-rinse the container with a suitable solvent that will dissolve any remaining residue.[5] The rinsate from this process must also be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Brassilexin_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal cluster_3 Container Management A Wear Appropriate PPE C Identify & Segregate This compound Waste A->C B Work in Ventilated Area (Fume Hood) B->C D Collect in Labeled, Sealed Container C->D E Store in Secondary Containment D->E F Contact EHS for Professional Disposal E->F G Do NOT Dispose Down Drain or in Trash H Triple-Rinse Empty Container with Solvent I Collect Rinsate as Hazardous Waste H->I J Dispose of Clean Container per Institutional Guidelines I->J

References

Safeguarding Your Research: A Guide to Handling Brassilexin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Brassilexin, a sulfur-containing phytoalexin derived from Brassica juncea L. While specific toxicological data for this compound is limited, a precautionary approach is recommended, treating it as a compound with potential hazards. This document outlines procedural guidance for personal protective equipment, operational handling, and disposal, designed to be your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the care afforded to all research chemicals of unknown toxicity. Potential risks, by analogy to similar chemical structures, may include irritation to the eyes, skin, and respiratory tract, and it may be harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents incidental skin exposure.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or aerosols.

Always inspect PPE for integrity before use and follow standard laboratory procedures for donning and doffing to prevent cross-contamination.

Operational and Disposal Plans

A structured workflow and a clear disposal plan are critical for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and ensures procedural consistency.

Safe Handling Workflow for this compound A Receiving and Storage (2-8°C Refrigerator) B Pre-Experiment Preparation (Don PPE, Prepare Fume Hood) A->B C Weighing and Aliquoting (In Fume Hood) B->C D Experimental Use (In designated area) C->D E Decontamination (Clean workspace and equipment) D->E F Waste Segregation E->F G Waste Disposal F->G

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is an indole-based compound, and its disposal should follow guidelines for this class of chemicals.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

The following diagram outlines the step-by-step process for the disposal of this compound waste.

This compound Waste Disposal Plan A Segregate Waste at Point of Generation (Solid, Liquid, Sharps) B Label Waste Containers Clearly ('Hazardous Waste - this compound') A->B C Store Waste in a Designated Satellite Accumulation Area B->C D Arrange for Professional Disposal (Follow institutional EHS guidelines) C->D

This compound Waste Disposal Plan

Quantitative Data

The available quantitative data for this compound is summarized below.

Property Value Source
Molecular Formula C9H6N2SPharmaffiliates[1]
Molecular Weight 174.22 g/mol Pharmaffiliates[1]
Appearance Pale Yellow to Pale Grey SolidPharmaffiliates[1]
Storage Temperature 2-8°CPharmaffiliates[1]

Experimental Protocols

As this compound is a research chemical, specific experimental protocols will vary. However, a general protocol for preparing a stock solution is provided as a methodological example.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-computation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 174.22 g/mol * 0.001 L = 0.0017422 g = 1.74 mg

  • Preparation:

    • Don all required PPE and perform all operations within a chemical fume hood.

    • Weigh 1.74 mg of this compound powder onto a weigh boat.

    • Carefully transfer the powder to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

By adhering to these safety and handling guidelines, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brassilexin
Reactant of Route 2
Brassilexin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。